MK2-IN-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)-N-(4-piperazin-1-ylphenyl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN4O2/c28-21-6-4-20(5-7-21)25-12-13-26(34-25)27(33)32(19-22-3-1-2-14-30-22)24-10-8-23(9-11-24)31-17-15-29-16-18-31/h1-14,29H,15-19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPNXDIBECKOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(O4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of MK2-IN-1 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitogen-activated protein kinase-activated protein kinase 2 (MK2), a key serine/threonine kinase downstream of p38 MAPK, is a critical regulator of the inflammatory response. Its role in controlling the biosynthesis of pro-inflammatory cytokines, such as TNF-α and IL-6, at a post-transcriptional level has positioned it as a compelling therapeutic target for a host of inflammatory diseases. Targeting MK2 offers a potentially more selective approach with an improved safety profile compared to broad-spectrum p38 MAPK inhibitors. MK2-IN-1 is a potent, selective, and non-ATP competitive inhibitor of MK2, making it an invaluable chemical probe for elucidating the nuanced roles of MK2 in inflammatory signaling cascades. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.
Introduction: The p38/MK2 Signaling Axis in Inflammation
The p38 mitogen-activated protein kinase (MAPK) pathway is a highly conserved signaling cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors.[1][2] Activation of this pathway is a central event in the initiation and propagation of inflammation. MK2 is a primary and direct substrate of p38 MAPK.[1]
Upon activation by upstream kinases (MKK3/6), p38 MAPK phosphorylates MK2, leading to a conformational change that unmasks a nuclear export signal.[1] This allows the active p38/MK2 complex to translocate from the nucleus to the cytoplasm. In the cytoplasm, MK2 phosphorylates a range of substrates that are intimately involved in the inflammatory process.[1][3] A key function of MK2 is the post-transcriptional regulation of pro-inflammatory cytokine production.[2][3] This makes the p38/MK2 axis a pivotal node in controlling the intensity and duration of inflammatory responses. Due to toxicity and off-target effects observed with p38 MAPK inhibitors, targeting the downstream effector MK2 has emerged as a more refined therapeutic strategy.[4]
This compound: A Selective Chemical Probe
This compound is a potent and selective inhibitor of MK2.[5] It operates through a non-ATP competitive binding mode, which can contribute to its selectivity over other kinases. Its primary utility in research is as a pharmacological tool to specifically investigate and validate the biological functions of MK2, distinguishing them from other p38 MAPK-mediated events.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of MK2. This prevents the phosphorylation of key downstream substrates involved in the inflammatory cascade.
Regulation of Cytokine mRNA Stability
One of the most well-characterized roles of MK2 in inflammation is the regulation of AU-rich element (ARE)-mediated mRNA decay. The 3'-untranslated regions (3'-UTRs) of mRNAs for many pro-inflammatory cytokines, including TNF-α and IL-6, contain AREs that target them for rapid degradation.
Tristetraprolin (TTP) is an ARE-binding protein that recruits deadenylase enzymes, leading to mRNA decay and thereby limiting cytokine production.[2][3] Activated MK2 phosphorylates TTP, which causes TTP to be sequestered by 14-3-3 proteins, preventing it from binding to AREs.[2] This action stabilizes the cytokine mRNAs, leading to enhanced protein translation and a sustained inflammatory response.
By inhibiting MK2, this compound prevents the phosphorylation and inactivation of TTP. Consequently, TTP remains active, binds to the AREs of pro-inflammatory cytokine mRNAs, and promotes their degradation, leading to a significant reduction in cytokine production.[2][3]
Modulation of Other MK2 Substrates
Besides TTP, MK2 phosphorylates other substrates that contribute to the inflammatory response. A notable example is the small heat shock protein 27 (HSP27).[6] Phosphorylation of HSP27 by MK2 is crucial for regulating actin cytoskeleton dynamics, which is important for cell migration—a key process in the trafficking of immune cells to sites of inflammation.[7][8] Inhibition of MK2 by this compound prevents HSP27 phosphorylation, thereby impairing these processes.
Quantitative Data on this compound Efficacy
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) in a biochemical assay and its half-maximal effective concentration (EC50) in a cell-based assay.
| Parameter | Value (µM) | Assay Type | Description | Reference |
| IC50 | 0.11 | Biochemical Kinase Assay | Concentration of this compound required to inhibit the enzymatic activity of purified MK2 by 50%. | [5] |
| EC50 | 0.35 | Cell-Based Assay (pHSP27) | Concentration of this compound required to reduce the phosphorylation of HSP27 (a direct MK2 substrate) by 50% in cells. | [5] |
Experimental Protocols
Characterizing the activity of an MK2 inhibitor like this compound involves a multi-tiered approach, moving from direct enzyme inhibition to cellular function. Below are representative protocols for key experiments.
In Vitro Biochemical Kinase Assay (HTRF®)
This assay quantifies the direct inhibitory effect of a compound on the kinase's enzymatic activity. Homogeneous Time Resolved Fluorescence (HTRF®) is a common, robust method for this purpose.[9][10][11]
Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the MK2 enzyme. The phosphorylated product is detected by a europium cryptate-labeled anti-phospho antibody and streptavidin-conjugated XL665. When in close proximity, the europium donor and XL665 acceptor engage in FRET, producing a signal that is proportional to the kinase activity.
Materials:
-
Recombinant active MK2 enzyme
-
Biotinylated substrate peptide (e.g., HTRF KinEASE™ STK-S1)[11]
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 0.01% BSA, 5 mM MgCl2, 1 mM DTT)[12]
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665
-
HTRF® Detection Buffer (e.g., 50 mM HEPES pH 7.0, 0.8 M KF, 0.1% BSA, 20 mM EDTA to stop the reaction)[12]
-
This compound (serial dilutions)
-
384-well low-volume plates
-
HTRF®-compatible plate reader
Procedure:
-
Compound Plating: Add 2-4 µL of serially diluted this compound in DMSO/buffer to the wells of a 384-well plate.
-
Enzyme Addition: Add 2-5 µL of MK2 enzyme diluted in kinase reaction buffer to each well.
-
Incubation: Incubate for 15 minutes at room temperature to allow compound-enzyme interaction.
-
Reaction Initiation: Add a mix of the biotinylated substrate and ATP (at or near its Km concentration) in kinase reaction buffer to start the reaction.
-
Enzymatic Reaction: Incubate for 30-60 minutes at room temperature.
-
Detection: Stop the reaction by adding 10 µL of HTRF detection reagents diluted in detection buffer.
-
Final Incubation: Incubate for 60 minutes at room temperature to allow for detection antibody binding.
-
Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio and plot against inhibitor concentration to determine the IC50 value.
Cellular Phospho-HSP27 Western Blot Assay
This assay measures the ability of the inhibitor to block MK2 activity inside a cell by quantifying the phosphorylation of a direct downstream substrate, HSP27.[7]
Principle: Cells are pre-treated with this compound and then stimulated to activate the p38/MK2 pathway. Cell lysates are then analyzed by Western blot using antibodies specific for phosphorylated HSP27 (e.g., at Ser82) and total HSP27.
Materials:
-
Human cell line (e.g., HeLa, U937, or fibroblasts)
-
Cell culture medium and serum
-
Stimulant (e.g., TGF-β1, Anisomycin, or TNF-α)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-HSP27 (Ser82), Mouse anti-total-HSP27, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera)
Procedure:
-
Cell Culture: Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: If necessary, serum-starve the cells (e.g., 0.5% FBS) for 24-48 hours to reduce basal signaling.[7]
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add the stimulant (e.g., 2 ng/mL TGF-β1) to the media and incubate for the desired time (e.g., 24 hours for TGF-β1, or 30 mins for Anisomycin).[7]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold lysis buffer containing phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot: a. Normalize protein amounts, add Laemmli buffer, and denature at 95°C for 5 minutes. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA in TBST for 1 hour at room temperature. d. Incubate with primary antibodies (anti-p-HSP27 and anti-β-actin) overnight at 4°C. e. Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. f. Wash again, then add ECL substrate. g. Image the chemiluminescent signal.
-
Analysis: Strip the membrane and re-probe for total HSP27. Quantify band intensities using densitometry. Calculate the ratio of p-HSP27 to total HSP27 for each condition to determine the EC50.
LPS-Induced Cytokine Release Assay
This functional assay determines the effect of MK2 inhibition on the production and secretion of key pro-inflammatory cytokines.[13][14]
Principle: A monocytic cell line like THP-1 is stimulated with lipopolysaccharide (LPS) to induce a robust inflammatory response, including the production of TNF-α and IL-6.[4] Cells are pre-treated with this compound, and the amount of cytokine released into the supernatant is measured by ELISA or a similar immunoassay.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium, 10% FBS, Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well cell culture plates
-
ELISA kits for human TNF-α and IL-6
-
ELISA plate reader
Procedure:
-
Cell Plating: Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 96-well plate in a final volume of 200 µL.[4]
-
Inhibitor Pre-treatment: Add serial dilutions of this compound (or vehicle control) to the wells. Incubate for 1-2 hours at 37°C, 5% CO2.[14]
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to induce cytokine release.[4]
-
Incubation: Incubate the plate for 4-6 hours (for TNF-α) or 18-24 hours (for IL-6) at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the cell-free supernatant for analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α or IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 for cytokine release.
Conclusion
This compound serves as a critical research tool for dissecting the complex role of the MK2 signaling pathway in inflammation. By selectively inhibiting MK2, it allows for the precise investigation of downstream events, such as the regulation of cytokine mRNA stability and cell migration, independent of other p38 MAPK functions. The data derived from its use in biochemical and cellular assays consistently demonstrates potent and on-target activity. The experimental frameworks detailed herein provide a robust basis for the evaluation of this compound and other novel MK2 inhibitors, which hold significant promise as a targeted therapeutic class for the treatment of chronic inflammatory diseases.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mhh.de [mhh.de]
- 3. MAPKAP kinases MK2 and MK3 in inflammation: complex regulation of TNF biosynthesis via expression and phosphorylation of tristetraprolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSP27 phosphorylation-mediated resistance against actin fragmentation and cell death induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.revvity.com [resources.revvity.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 14. researchgate.net [researchgate.net]
MK2-IN-1: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway. This pathway is frequently activated in response to cellular stress and inflammation, and its dysregulation is implicated in cancer progression, metastasis, and therapeutic resistance. By targeting MK2, this compound offers a more specific approach to modulating this pathway compared to upstream p38 inhibitors, potentially avoiding some of the toxicities associated with broader kinase inhibition. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols for its use, and visualization of relevant biological pathways and workflows.
Introduction to this compound
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in cellular processes such as inflammation, cell cycle control, and DNA damage response[1]. Activated by p38 MAPK, MK2 phosphorylates a range of downstream substrates, including HSP27 and tristetraprolin (TTP), thereby regulating cytokine production (e.g., TNF-α, IL-6) and cell migration[2][3]. The link between chronic inflammation and cancer has positioned the p38/MK2 axis as a compelling target for oncology drug development[1][2].
This compound is a small molecule inhibitor designed to specifically target MK2. Its non-ATP competitive binding mode offers a potential advantage in terms of selectivity and overcoming high intracellular ATP concentrations that can limit the efficacy of ATP-competitive inhibitors.
Mechanism of Action
This compound exerts its effects by binding to MK2 and preventing its phosphorylation and activation by p38 MAPK. This leads to the downstream inhibition of MK2 substrates. A key cellular consequence is the reduced phosphorylation of Heat Shock Protein 27 (HSP27), which is involved in actin cytoskeleton dynamics and cell migration. Furthermore, inhibition of MK2 by this compound leads to a significant reduction in the production and secretion of pro-inflammatory cytokines, which are known to contribute to a pro-tumorigenic microenvironment[2].
Signaling Pathway
The diagram below illustrates the p38/MK2 signaling pathway and the point of intervention for this compound.
References
- 1. MK2 contributes to tumor progression by promoting M2 macrophage polarization and tumor angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Blockade of MK2 is protective in inflammation-associated colorectal cancer development - PMC [pmc.ncbi.nlm.nih.gov]
Upstream Regulators of MK2 Targeted by MK2-IN-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the upstream regulators of MAPK-activated protein kinase 2 (MK2) and the impact of the selective inhibitor, MK2-IN-1. This document delves into the core signaling pathways, presents quantitative data on inhibitor potency, and offers detailed experimental protocols for studying the MK2 signaling axis.
Introduction to the MK2 Signaling Pathway and this compound
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a crucial serine/threonine kinase that functions as a key downstream effector of the p38 MAPK signaling pathway.[1][2] This pathway is a central regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stressors (e.g., UV radiation, osmotic shock).[3][4] The activation of the p38/MK2 axis plays a significant role in various cellular processes such as inflammation, cell cycle regulation, and apoptosis.[4][5]
This compound is a potent and selective, non-ATP-competitive inhibitor of MK2.[6] Its mechanism of action allows for a more targeted inhibition of the p38 MAPK pathway's downstream effects compared to broader p38 inhibitors, which have been associated with toxicity and off-target effects.[7][8] Understanding the upstream regulation of MK2 is paramount for elucidating the precise effects of this compound and for the development of targeted therapeutics.
Upstream Regulatory Pathway of MK2
The activation of MK2 is predominantly regulated by the p38 MAPK. This occurs through a canonical three-tiered kinase cascade:
-
MAP3K (MAPK Kinase Kinase): A diverse group of kinases, including TAK1, ASK1, and MEKKs, are activated by various upstream signals.[2][3] These signals can originate from cytokine receptors (e.g., TNFR, IL-1R), Toll-like receptors (TLRs), and cellular stress sensors.[1]
-
MAP2K (MAPK Kinase): The activated MAP3Ks then phosphorylate and activate the dual-specificity kinases MKK3 and MKK6.[3][9][10]
-
MAPK (Mitogen-Activated Protein Kinase): MKK3 and MKK6, in turn, dually phosphorylate p38 MAPK on threonine and tyrosine residues within its activation loop, leading to its activation.[2][5]
-
MK2 Activation: Activated p38 MAPK then phosphorylates MK2 at multiple sites, including Threonine 222 (Thr222), Serine 272 (Ser272), and Threonine 334 (Thr334), resulting in the conformational activation of MK2.[1]
This compound exerts its effect by directly inhibiting the activity of MK2. While it is highly selective, its impact reverberates up the signaling cascade through feedback mechanisms and by altering the cellular response to stimuli that activate the p38/MK2 pathway. The primary "targeting" of upstream regulators by this compound is therefore indirect, stemming from the inhibition of a key downstream node.
Quantitative Data for this compound
The potency of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.11 µM | In vitro kinase assay against MK2 | [6] |
| EC50 | 0.35 µM | Inhibition of HSP27 phosphorylation in cells | [6] |
Table 1: Potency of this compound
| Kinase | % Inhibition at 10 µM | Note |
| MK2 | >95% | Primary target |
| Other Kinases | Not specified in publicly available broad-panel screens | High selectivity is reported for non-ATP competitive inhibitors |
Table 2: Kinase Selectivity Profile of this compound (Illustrative based on available data)
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on the MK2 signaling pathway.
In Vitro Kinase Assay for MK2 Inhibition
This protocol is for determining the IC50 of this compound against recombinant MK2.
Materials:
-
Recombinant active MK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP (stock solution, e.g., 10 mM)
-
MK2 substrate (e.g., a peptide substrate like HSP27tide)
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the MK2 substrate and ATP in kinase buffer to each well. The final ATP concentration should be at or near its Km for MK2.
-
Initiate the kinase reaction by adding 5 µL of recombinant MK2 enzyme in kinase buffer to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Western Blot Analysis of p38 and MK2 Phosphorylation
This protocol is for assessing the effect of this compound on the phosphorylation status of p38 and MK2 in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, THP-1)
-
Cell culture medium and supplements
-
Stimulus (e.g., Anisomycin, LPS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-MK2, anti-MK2, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the total protein and loading control.
Co-Immunoprecipitation of p38 and MK2
This protocol is for investigating the interaction between p38 and MK2 and how it might be affected by cellular stimuli.
Materials:
-
Cell lysate (prepared as for Western blotting, but with a non-denaturing lysis buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-p38 or anti-MK2)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Antibodies for Western blot detection (anti-p38 and anti-MK2)
Procedure:
-
Pre-clear the cell lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three to five times with wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and boiling for 5 minutes.
-
Analyze the eluted samples by Western blotting using antibodies against both p38 and MK2.
TNF-α ELISA
This protocol is for measuring the effect of this compound on the secretion of TNF-α from stimulated cells.[11][12][13][14][15]
Materials:
-
Cell line that produces TNF-α (e.g., THP-1 monocytes)
-
LPS (lipopolysaccharide)
-
This compound
-
Human TNF-α ELISA kit
-
96-well plate reader
Procedure:
-
Differentiate THP-1 cells into macrophages if necessary (e.g., with PMA).
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Collect the cell culture supernatant.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.
-
Read the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of TNF-α in each sample based on a standard curve.
Mandatory Visualizations
Conclusion
This compound is a valuable tool for dissecting the roles of the MK2 signaling pathway. Its high selectivity for MK2 allows for the targeted investigation of downstream events of p38 MAPK activation. The primary upstream regulators affected by this compound are those within the canonical p38 MAPK cascade, with the effects being a consequence of inhibiting a key downstream kinase. The experimental protocols provided in this guide offer a robust framework for researchers to further explore the intricate biology of MK2 and the therapeutic potential of its inhibition.
References
- 1. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
- 8. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | activated TAK1 mediates p38 MAPK activation [reactome.org]
- 10. Balance between MKK6 and MKK3 Mediates p38 MAPK Associated Resistance to Cisplatin in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. novamedline.com [novamedline.com]
- 12. mpbio.com [mpbio.com]
- 13. biovendor.com [biovendor.com]
- 14. chondrex.com [chondrex.com]
- 15. fn-test.com [fn-test.com]
The Ripple Effect: A Technical Guide to the Downstream Consequences of MK2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted downstream effects of MK2-IN-1, a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2). By elucidating its mechanism of action and impact on various cellular processes, this document serves as a comprehensive resource for professionals engaged in inflammation research and drug development.
Core Mechanism of Action
This compound is a non-ATP competitive inhibitor of MK2, a critical serine/threonine kinase downstream of the p38 MAPK signaling pathway.[1][2] This pathway is a central regulator of cellular responses to stress and inflammatory stimuli.[3] this compound exhibits high potency and selectivity, with a reported IC50 of 0.11 µM for MK2.[1][4][5] Its primary mode of action involves binding to the MK2-p38 MAPK complex, which locks the kinase in an inactive conformation and blocks its downstream functions.[6]
Impact on Inflammatory Cytokine and Chemokine Production
A primary and well-documented downstream effect of MK2 inhibition is the significant reduction in the production of pro-inflammatory cytokines. This is largely achieved through the post-transcriptional regulation of cytokine mRNAs that contain AU-rich elements (AREs) in their 3'-untranslated regions.[7][8]
MK2 normally phosphorylates and inactivates tristetraprolin (TTP), a protein that promotes the degradation of these ARE-containing mRNAs.[8][9] By inhibiting MK2, this compound treatment leads to active TTP, which in turn destabilizes the mRNAs of key inflammatory cytokines.[8][9]
Key Cytokines and Chemokines Affected by this compound Treatment:
| Cytokine/Chemokine | Effect of this compound Treatment | Cell/Model System | Reference |
| TNF-α | Dose-dependent inhibition of secretion | THP-1 cells (LPS-stimulated) | [2] |
| Significant reduction in serum levels | Cerulein-induced pancreatitis mouse model | [10] | |
| mRNA levels significantly reduced | HeLa cells (Shiga toxin 1-stimulated) | [11] | |
| IL-6 | Dose-dependent inhibition of secretion | THP-1 cells (LPS-stimulated) | [2] |
| Significant reduction in serum levels | Cerulein-induced pancreatitis mouse model | [10] | |
| mRNA levels significantly reduced | HeLa cells (Shiga toxin 1-stimulated) | [11] | |
| IL-1β | Inhibition of production | Colorectal cancer models | [12][13] |
| Inhibition of IL-1β-stimulated MMP13 secretion | SW1353 chondrosarcoma cells | [2] | |
| GM-CSF | Secretion decreased by inhibition of MK2 activity | Human airway smooth muscle cells | [14] |
| RANTES/CCL5 | Secretion decreased by MK2 activation | Human airway smooth muscle cells | [14] |
| MCP-1/CCL2 | No significant effect on secretion | Human airway smooth muscle cells | [14] |
| IL-2 | Production significantly decreased | Crohn's Disease tissue cultures | [15] |
| IFNγ | Production significantly decreased | Crohn's Disease tissue cultures | [15] |
| IL-17A | Production decreased | Crohn's Disease tissue cultures | [15] |
Modulation of Downstream Signaling Pathways
The inhibitory action of this compound reverberates through several interconnected signaling pathways, influencing a range of cellular functions beyond cytokine production.
Regulation of HSP27 and Cellular Motility
MK2 is a key kinase for the phosphorylation of Heat Shock Protein 27 (HSP27).[4][5] Phosphorylated HSP27 plays a crucial role in actin filament remodeling and, consequently, in cell migration.[16] By inhibiting MK2, this compound treatment prevents the phosphorylation of HSP27, which can lead to reduced cell migration. This has implications for diseases characterized by pathological cell migration, such as cancer metastasis.[17]
Impact on Tfcp2l1 and Stem Cell Self-Renewal
Recent studies have shown that MK2 promotes the degradation of the transcription factor Tfcp2l1 via the β-TrCP ubiquitin ligase.[4] Tfcp2l1 is involved in regulating the self-renewal of mouse embryonic stem cells. Treatment with this compound impairs the phosphorylation of serine residues in Tfcp2l1, leading to an increase in its protein levels and promoting the formation of alkaline phosphatase (AP)-positive colonies.[4][5]
Crosstalk with Cell Death Pathways
MK2 has a complex role in regulating cell death pathways. It can phosphorylate and suppress the activity of RIPK1, a key mediator of TNF-mediated apoptosis and necroptosis.[9] Therefore, inhibition of MK2 by this compound could potentially sensitize cells to these forms of cell death, an area of active investigation in cancer therapy.
Experimental Protocols
The following sections detail common experimental methodologies used to investigate the downstream effects of this compound.
Cell Culture and Stimulation
-
Cell Lines: Human monocytic THP-1 cells, human chondrosarcoma SW1353 cells, and HeLa cells are frequently used.[2][11]
-
Stimulation: Lipopolysaccharide (LPS) is commonly used to induce an inflammatory response and activate the p38/MK2 pathway in immune cells like THP-1.[2] Interleukin-1β (IL-1β) can be used to stimulate cytokine and matrix metalloproteinase secretion in chondrocytes.[2] Shiga toxin 1 has been used to study the inflammatory response in HeLa cells.[11]
Measurement of Cytokine Production
-
ELISA (Enzyme-Linked Immunosorbent Assay): Supernatants from cell cultures are collected after treatment with this compound and stimulation. Commercially available ELISA kits are used to quantify the concentration of specific cytokines like TNF-α and IL-6.
-
Multiplex Array: This technology allows for the simultaneous measurement of multiple cytokines and chemokines from a single sample, providing a broader profile of the inflammatory response.
Western Blotting for Protein Phosphorylation and Expression
-
Objective: To assess the phosphorylation status of MK2 substrates like HSP27 and the total protein levels of targets like Tfcp2l1.
-
Procedure:
-
Cells are lysed after treatment and stimulation.
-
Protein concentrations are determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
Membranes are blocked and then incubated with primary antibodies specific for phosphorylated HSP27 (pHSP27), total HSP27, Tfcp2l1, or other proteins of interest.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection is performed using an enhanced chemiluminescence (ECL) substrate.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selective Inhibition of the MK2 Pathway: Data From a Phase IIa Randomized Clinical Trial in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mhh.de [mhh.de]
- 10. Gene deletion of MK2 inhibits TNF-alpha and IL-6 and protects against cerulein-induced pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MAP kinase-activated protein kinase 2 (MK2) contributes to the Shiga toxin-induced inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α-dependent colorectal cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of MK2 suppresses IL-1β, IL-6, and TNF-α dependent colorectal cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Regulation of Cytokine and Chemokine Expression by MK2 and MK3 in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MK2 Inhibitors as a Potential Crohn’s Disease Treatment Approach for Regulating MMP Expression, Cleavage of Checkpoint Molecules and T Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
MK2-IN-1: A Technical Guide to a Selective Chemical Probe for MK2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in the cellular response to stress and in the inflammatory cascade. As a downstream substrate of p38 MAPK, MK2 is a critical regulator of the synthesis of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6). Its involvement in these fundamental cellular processes has made it an attractive therapeutic target for a range of inflammatory diseases and cancer. MK2-IN-1 is a potent and selective, non-ATP competitive inhibitor of MK2. This technical guide provides a comprehensive overview of this compound as a chemical probe, including its biochemical and cellular activities, detailed experimental protocols for its use, and a visualization of the relevant biological pathways.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular activity.
| Parameter | Value | Description |
| IC50 (MK2) | 0.11 µM | The half maximal inhibitory concentration against purified MK2 enzyme. |
| EC50 (pHSP27) | 0.35 µM | The half maximal effective concentration for the inhibition of HSP27 phosphorylation in a cellular context. |
| Binding Mode | Non-ATP Competitive | Binds to a site distinct from the ATP-binding pocket of MK2. |
Table 1: Biochemical and Cellular Activity of this compound
| Target | % Inhibition at 10 µM | Selectivity Notes |
| MK2 | >99% | Potent inhibition of the primary target. |
| CK1γ3 | >50% | The only other kinase significantly inhibited in a broad panel screening. |
| Other Kinases | <50% | Profiled against a broad panel of 150 protein kinases, demonstrating high selectivity. |
Table 2: Kinase Selectivity Profile of this compound
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
LanthaScreen™ Kinase Binding Assay for MK2
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the binding affinity of this compound to MK2.
Materials:
-
MK2 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compound)
-
384-well plate
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the assay buffer to a 4x final concentration.
-
Prepare a 2x solution of MK2 enzyme and Eu-anti-Tag Antibody in the assay buffer.
-
Prepare a 4x solution of the Kinase Tracer in the assay buffer.
-
In a 384-well plate, add 5 µL of the 4x this compound dilution.
-
Add 10 µL of the 2x MK2/antibody mixture to each well.
-
Add 5 µL of the 4x Kinase Tracer to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
Western Blot for Phosphorylated HSP27 (p-HSP27)
This protocol describes the detection of the phosphorylation of HSP27, a direct downstream substrate of MK2, in response to cellular stress and its inhibition by this compound.
Materials:
-
Cell line (e.g., HeLa, U-2 OS)
-
Cell culture medium and supplements
-
Stress-inducing agent (e.g., Anisomycin, UV radiation)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-HSP27 (Ser82) and anti-HSP27 (total)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Induce cellular stress (e.g., treat with 10 µg/mL Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-HSP27 or anti-HSP27) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the p-HSP27 signal to the total HSP27 signal.
TNFα and IL-6 Secretion Assay in THP-1 Cells
This protocol details the measurement of pro-inflammatory cytokine secretion from monocytic THP-1 cells and its inhibition by this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well culture plate
-
ELISA or HTRF kit for human TNFα and IL-6
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-treat the cells with a serial dilution of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL LPS to induce cytokine production.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate to pellet the cells and collect the supernatant.
-
Measure the concentration of TNFα and IL-6 in the supernatant using a commercial ELISA or HTRF kit, following the manufacturer's instructions.
-
Plot the cytokine concentration against the inhibitor concentration to determine the IC50 value.
MMP13 Secretion Assay in SW1353 Chondrosarcoma Cells
This protocol describes how to measure the secretion of matrix metalloproteinase-13 (MMP13) from SW1353 cells, a model for chondrocytes, and its inhibition by this compound.
Materials:
-
SW1353 cells
-
DMEM/F-12 medium with 10% FBS
-
Interleukin-1β (IL-1β)
-
This compound
-
96-well culture plate
-
ELISA kit for human MMP13
Procedure:
-
Seed SW1353 cells in a 96-well plate and allow them to reach confluence.
-
Serum-starve the cells for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 10 ng/mL IL-1β to induce MMP13 secretion.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of MMP13 in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Plot the MMP13 concentration against the inhibitor concentration to determine the IC50 value.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound.
Caption: MK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Cellular Assays with this compound.
An In-depth Technical Guide to the Early-Stage Research Applications of MK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 is a potent and selective, non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2), a critical downstream effector in the p38 MAPK signaling pathway.[1][2][3] This pathway is a central regulator of inflammatory responses, making MK2 a compelling therapeutic target for a range of inflammatory diseases and cancers.[4][5] This technical guide provides an in-depth overview of the early-stage research applications of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and a visual representation of the signaling pathways it modulates.
Mechanism of Action
This compound exerts its inhibitory effect on MK2, a serine/threonine kinase. The activation of the p38 MAPK pathway by cellular stressors and inflammatory cytokines leads to the phosphorylation and activation of MK2.[6][7][8] Activated MK2 then phosphorylates a variety of downstream substrates, including heat shock protein 27 (HSP27) and tristetraprolin (TTP), which in turn regulate the stability and translation of pro-inflammatory cytokine mRNAs, such as TNF-α, IL-6, and IL-1β.[6][8][9] this compound, by inhibiting MK2, effectively dampens this inflammatory cascade. Furthermore, MK2 has been shown to play a role in the degradation of the transcription factor Tfcp2l1 by phosphorylating it, which then gets targeted for ubiquitination and degradation.[10] this compound can, therefore, increase the protein levels of Tfcp2l1.[1][11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
| Parameter | Value | Target/System | Reference |
| IC50 | 0.11 µM | MK2 Kinase | [1][2][3] |
| EC50 | 0.35 µM | Inhibition of HSP27 phosphorylation (pHSP27) | [1][11] |
| Assay | Cell Line | Effect | Reference |
| Inhibition of TNFα secretion | THP-1 | Dose-dependent inhibition | [2] |
| Inhibition of IL-6 secretion | THP-1 | Dose-dependent inhibition | [2] |
| Inhibition of MMP13 secretion | SW1353 | Dose-dependent inhibition | [2] |
| Increase in Tfcp2l1 protein level | Mouse embryonic stem cells | Gradual increase | [1][11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for assessing cytokine inhibition by this compound.
Caption: Workflow for Western blot analysis of phosphorylated HSP27.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro MK2 Kinase Assay
This assay measures the direct inhibitory effect of this compound on MK2 kinase activity.
Materials:
-
Recombinant active MK2 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)
-
ATP
-
MK2-specific peptide substrate (e.g., a peptide derived from HSP27)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer.
-
Add the this compound dilutions to the wells.
-
Add the recombinant MK2 enzyme to all wells except the negative control.
-
Add the peptide substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for TNF-α Inhibition in THP-1 Cells
This protocol details the measurement of this compound's ability to inhibit the production of TNF-α in a human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate) for 48 hours.[12]
-
After differentiation, replace the medium with fresh RPMI-1640.
-
Prepare serial dilutions of this compound in the culture medium.
-
Pre-treat the cells with the this compound dilutions for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified period (e.g., 4-6 hours).[13]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Determine the EC50 value for TNF-α inhibition.
Western Blot Analysis of Phosphorylated HSP27 (p-HSP27)
This method is used to assess the inhibition of MK2's downstream signaling by measuring the phosphorylation status of its substrate, HSP27.
Materials:
-
Cell line of interest (e.g., SW1353, U2OS)
-
Cell culture medium and supplements
-
This compound
-
Stimulus (e.g., IL-1β, anisomycin)
-
Lysis buffer (RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-HSP27 (Ser82) and anti-HSP27 (total)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist to activate the p38/MK2 pathway.
-
After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[2][14][15]
-
Incubate the membrane with the primary antibody against p-HSP27 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total HSP27 to normalize for protein loading.
Conclusion
This compound is a valuable research tool for investigating the roles of the p38/MK2 signaling pathway in various physiological and pathological processes. Its high potency and selectivity make it a suitable probe for dissecting the downstream consequences of MK2 inhibition. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their early-stage research endeavors, from target validation to the exploration of novel therapeutic applications in inflammatory diseases and oncology.
References
- 1. broadpharm.com [broadpharm.com]
- 2. protocols.io [protocols.io]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. assayquant.com [assayquant.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 11. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 13. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Methodological & Application
MK2-IN-1: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key downstream effector of the p38 MAPK signaling pathway.[1] This pathway is a central regulator of cellular responses to stress and inflammatory stimuli. By inhibiting MK2, this compound modulates the production of pro-inflammatory cytokines and influences other cellular processes such as cell cycle regulation and actin remodeling, making it a valuable tool for research in inflammation, oncology, and autoimmune diseases. This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.
Mechanism of Action
This compound is a non-ATP competitive inhibitor of MK2.[1] The activation of the p38 MAPK pathway by various stressors and inflammatory cytokines leads to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates and activates MK2.[2][3][4] Activated MK2 translocates from the nucleus to the cytoplasm, where it phosphorylates several downstream targets, including Heat Shock Protein 27 (HSP27) and tristetraprolin (TTP). Phosphorylation of HSP27 is involved in actin cytoskeleton remodeling, while phosphorylation of TTP leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines like TNF-α and IL-6, thereby increasing their production. This compound specifically inhibits the kinase activity of MK2, preventing the phosphorylation of its downstream substrates and thus mitigating the inflammatory response.
Signaling Pathway
Caption: The p38/MK2 signaling pathway.
Quantitative Data
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (MK2) | 0.11 µM | In vitro kinase assay | [1][5] |
| EC50 (p-HSP27) | 0.35 µM | SW1353 cells | [5] |
| Cytotoxicity (CC50) | > 20 µM | SW1353 cells |
Experimental Protocols
In Vitro Kinase Assay for MK2 Inhibition
This protocol describes how to determine the inhibitory activity of this compound on MK2 kinase in a cell-free system.
Workflow Diagram:
Caption: In Vitro Kinase Assay Workflow.
Materials:
-
Recombinant active MK2 enzyme
-
Recombinant HSP27 protein (substrate)
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
SDS-PAGE sample buffer
-
Reagents and equipment for Western Blotting
-
Anti-phospho-HSP27 (Ser82) antibody
-
Anti-HSP27 antibody
Procedure:
-
Prepare a kinase reaction mixture containing recombinant MK2 and recombinant HSP27 in kinase assay buffer.
-
Add this compound at a range of concentrations (e.g., 0.01 µM to 10 µM) to the reaction mixture. Include a vehicle control (e.g., DMSO). Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP and MgCl2 to a final concentration of 100 µM and 10 mM, respectively.[6]
-
Incubate the reaction at 30°C for 30 minutes.[6]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the samples by Western Blot. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated HSP27 (p-HSP27 Ser82).
-
Strip and re-probe the membrane with an antibody for total HSP27 to ensure equal substrate loading.
-
Quantify the band intensities and calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis of p-HSP27 in Cultured Cells
This protocol is for assessing the in-cell activity of this compound by measuring the phosphorylation of its direct downstream target, HSP27.
Workflow Diagram:
Caption: Western Blot Workflow for p-HSP27.
Materials:
-
Cell line of interest (e.g., THP-1, HeLa, SW1353)
-
This compound
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Interleukin-1 beta (IL-1β))
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents and equipment for Western Blotting
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-total HSP27, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control.
-
Stimulate the cells with an appropriate inflammatory agent to activate the p38/MK2 pathway. For example, use 1 µg/mL LPS for THP-1 cells for 30 minutes or 10 ng/mL IL-1β for SW1353 cells for 30 minutes.[7]
-
After stimulation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Perform Western Blot analysis as described in the previous protocol, loading equal amounts of protein for each sample.
-
Probe the membrane with primary antibodies against p-HSP27 (Ser82), total HSP27, and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the p-HSP27 signal to the total HSP27 and the loading control.
Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound on a chosen cell line.
Workflow Diagram:
Caption: Cell Viability Assay Workflow.
Materials:
-
Cell line of interest
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent ATP-based assay like CellTiter-Glo®)
-
Plate reader (spectrophotometer or luminometer)
Procedure (using MTT assay as an example):
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.1 µM to 50 µM). Include a vehicle control and a positive control for cell death if desired.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the CC50 value.
TNF-α Secretion Assay in THP-1 Cells
This protocol describes how to measure the effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from THP-1 monocytic cells.
Workflow Diagram:
Caption: TNF-α Secretion Assay Workflow.
Materials:
-
THP-1 cells
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS)
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48 hours.
-
After differentiation, replace the media with fresh media and allow the cells to rest for 24 hours.
-
Pre-treat the differentiated THP-1 cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 4-6 hours to induce TNF-α production.[7][9]
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent inhibition of TNF-α secretion by this compound.
Troubleshooting
-
Low signal in Western Blot for p-HSP27: Ensure that the cells have been adequately stimulated to activate the p38/MK2 pathway. Check the activity of your p-HSP27 antibody. Optimize the stimulation time and concentration of the inflammatory agent.
-
High background in ELISA: Ensure proper washing steps are performed according to the ELISA kit protocol. Use a blocking buffer recommended by the manufacturer.
-
Inconsistent results in cell viability assays: Ensure a homogenous cell suspension when seeding the plates. Avoid edge effects in 96-well plates by not using the outer wells or by filling them with sterile PBS. Ensure complete solubilization of formazan crystals in the MTT assay.
-
This compound solubility issues: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is low (e.g., <0.1%) to avoid solvent-induced toxicity.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the MK2 signaling pathway in various physiological and pathological processes. The protocols provided here offer a framework for characterizing the activity of this inhibitor in both biochemical and cell-based assays. Researchers should optimize these protocols for their specific experimental systems to ensure reliable and reproducible results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
MK2-IN-1 solubility in DMSO and other solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key serine/threonine kinase that functions downstream of the p38 MAPK signaling cascade.[1] This pathway is activated by cellular and environmental stressors, leading to the regulation of inflammatory responses, cell survival, and migration.[1][2] Upon activation by p38 MAPK, MK2 phosphorylates various downstream targets, including Hsp27 and RNA-binding proteins, which in turn stabilize the transcripts of pro-inflammatory cytokines like TNF-α and IL-6.[3] Due to its central role in inflammation, MK2 has emerged as a significant therapeutic target for autoimmune diseases and cancer.[2]
MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MK2 with an IC50 of 0.11 µM.[4][5] Its selectivity makes it a valuable pharmacological tool for investigating the biological functions of MK2.[6] These application notes provide detailed information on the solubility of this compound and protocols for its use in both in vitro and in vivo experimental settings.
Solubility of this compound
The solubility of this compound can vary depending on the specific form (e.g., free base vs. hydrochloride salt) and the solvent conditions. While generally considered soluble in DMSO, some sources report insolubility, which may be affected by the purity and water content of the solvent.[6][7] Using fresh, anhydrous DMSO is recommended.[7] For aqueous solutions, co-solvents and formulating agents are necessary to achieve desired concentrations for biological experiments.
Table 1: Quantitative Solubility Data for this compound
| Solvent/Vehicle System | Form | Reported Solubility | Source(s) |
| DMSO | Hydrochloride Salt | 10 mM (stock solution) | [8][9] |
| DMSO | Hydrochloride Salt | Insoluble (Note: Moisture-absorbing DMSO may reduce solubility) | [7] |
| DMSO | Free Base | Soluble | [6] |
| Ethanol | Hydrochloride Salt | 100 mg/mL | [7] |
| Water | Hydrochloride Salt | 2 mg/mL | [7] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Hydrochloride Salt | ≥ 1.67 mg/mL (3.28 mM) | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Hydrochloride Salt | ≥ 1.67 mg/mL (3.28 mM) | [8] |
| 10% DMSO, 90% Corn Oil | Hydrochloride Salt | ≥ 1.67 mg/mL (3.28 mM) | [8] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the kinase activity of MK2. The diagram below illustrates the p38/MK2 signaling cascade and the point of inhibition. Stress signals activate a cascade involving MAP3K and MAP2K, which in turn phosphorylate and activate p38 MAPK. p38 then activates MK2, leading to downstream inflammatory effects. This compound directly targets MK2, preventing the phosphorylation of its substrates.
Caption: The p38/MK2 signaling cascade and inhibition by this compound.
Experimental Protocols
Handling and Storage
-
Solid Compound: Store the solid powder at -20°C for up to 3 years.[10]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[10][11]
Protocol 1: Preparation of a 10 mM Stock Solution (DMSO)
This protocol is for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro and in vivo experiments.
Materials:
-
This compound powder (e.g., Hydrochloride salt, MW: 509.43 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Method:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass = 10 mmol/L * 1x10⁻³ L * 509.43 g/mol = 0.00509 g = 5.09 mg.
-
-
Weigh the calculated amount of this compound powder and place it into a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
-
If precipitation or incomplete dissolution occurs, gently warm the solution (e.g., in a 37°C water bath) and/or sonicate for 5-10 minutes until the solution is clear.[8]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots as recommended in section 4.1.
Protocol 2: General Protocol for In Vitro Cell-Based Assays
This protocol outlines the general steps for using the this compound DMSO stock solution in a cell-based assay, such as measuring cytokine inhibition.
Workflow Diagram:
Caption: Workflow for a typical in vitro cell-based inhibition assay.
Method:
-
Cell Plating: Plate cells (e.g., THP-1 monocytes) at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Prepare Working Solutions: Thaw an aliquot of the 10 mM this compound DMSO stock. Perform serial dilutions directly into pre-warmed cell culture medium to achieve the final desired concentrations.
-
CRITICAL: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the various concentrations of this compound (or vehicle control).
-
Incubation: Pre-incubate the cells with the inhibitor for a specific period (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Stimulation: Add the inflammatory stimulus (e.g., Lipopolysaccharide, LPS) to all wells except the unstimulated control.
-
Final Incubation: Incubate the plate for the required time to allow for the production of the analyte of interest (e.g., 4-24 hours for TNF-α).
-
Assay: Collect the cell supernatant or cell lysate. Measure the endpoint using an appropriate method, such as ELISA for cytokine secretion or Western blot for protein phosphorylation (e.g., p-HSP27).
-
Data Analysis: Plot the results as a dose-response curve to determine the EC50 value.
Protocol 3: Preparation of Formulations for In Vivo Studies
The following are established protocols for preparing this compound hydrochloride for administration in animal models.[8] Preparation should be done freshly before each use.
Protocol 3A: Formulation with PEG300 and Tween-80
-
Final Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
Achievable Concentration: ≥ 1.67 mg/mL
Method (for 1 mL):
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 16.7 mg/mL DMSO stock solution to the PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL. Mix thoroughly.
Protocol 3B: Formulation with SBE-β-CD
-
Final Composition: 10% DMSO, 90% (20% SBE-β-CD in Saline)
-
Achievable Concentration: ≥ 1.67 mg/mL
Method (for 1 mL):
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.
-
Add 100 µL of the 16.7 mg/mL DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is formed.
Protocol 3C: Formulation with Corn Oil
-
Final Composition: 10% DMSO, 90% Corn Oil
-
Achievable Concentration: ≥ 1.67 mg/mL
Method (for 1 mL):
-
Prepare a 16.7 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 900 µL of corn oil.
-
Add 100 µL of the 16.7 mg/mL DMSO stock solution to the corn oil.
-
Vortex vigorously to form a uniform suspension or solution. Note: This formulation may be suitable for oral gavage.
References
- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. glpbio.com [glpbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aladdin-e.com [aladdin-e.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Preparing Stock Solutions of MK2-IN-1: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK2-IN-1 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2), a key downstream substrate of p38 MAPK.[1][2] It functions as a non-ATP competitive inhibitor with an IC50 of 0.11 µM for MK2.[2][3] The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, and its dysregulation is implicated in various diseases, including inflammatory conditions and cancer.[4] this compound's high selectivity makes it a valuable pharmacological tool for investigating the biological roles of MK2.[3] This document provides detailed protocols for the preparation of this compound stock solutions for in vitro research applications.
Data Presentation
The following tables summarize the key quantitative data for this compound and its hydrochloride salt.
Table 1: Chemical and Physical Properties
| Property | This compound | This compound Hydrochloride |
| CAS Number | 1314118-92-7[1] | 1314118-94-9[3][5] |
| Molecular Formula | C27H25ClN4O2[1] | C27H26Cl2N4O2[3] |
| Molecular Weight | 472.97 g/mol [1][6] | 509.43 g/mol [7][8] |
| Appearance | White to off-white solid[1] | Light yellow to pink solid[7] |
Table 2: Solubility Data
| Solvent | This compound | This compound Hydrochloride |
| DMSO | Soluble[9] | 100 mg/mL (196.30 mM) (Requires fresh DMSO and sonication)[7] |
| Water | Insoluble | ≥ 100 mg/mL (196.30 mM)[7] |
| Ethanol | Insoluble | 100 mg/mL[8] |
Note on Solubility: There are conflicting reports regarding the solubility of this compound hydrochloride in DMSO.[7][8] It is crucial to use fresh, anhydrous DMSO to achieve maximum solubility, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of the compound.[7][8] The use of an ultrasonic bath can also aid in dissolution.[7]
Table 3: Storage and Stability
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[6] |
| 4°C | 2 years[6] | |
| In Solvent | -80°C | 6 months (this compound)[6], 1 year (this compound HCl)[8] |
| -20°C | 1 month[6][8] |
Signaling Pathway
This compound targets the p38 MAPK signaling pathway. Environmental stresses and inflammatory cytokines activate a kinase cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK then phosphorylates and activates MK2.[10][11][12] Activated MK2 has various downstream targets, including HSP27, which is involved in regulating actin cytoskeleton dynamics.[12] this compound selectively inhibits the kinase activity of MK2, thereby blocking its downstream effects.[3]
Caption: The p38 MAPK/MK2 signaling cascade and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride, which is suitable for most in vitro cell-based assays.
Materials:
-
This compound hydrochloride (powder)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound hydrochloride to room temperature to prevent condensation of moisture on the compound.
-
Weighing: Carefully weigh out the desired amount of this compound hydrochloride using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.09 mg of the compound (Molecular Weight = 509.43 g/mol ).
-
Calculation: Mass (mg) = Desired Concentration (mM) x Desired Volume (L) x Molecular Weight ( g/mol )
-
Mass = 10 mmol/L x 0.001 L x 509.43 g/mol = 5.09 mg
-
-
Dissolution: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For a 10 mM solution from 5.09 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[8]
Experimental Workflow
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Step-by-step workflow for preparing a stock solution of this compound.
Safety Precautions
-
This compound is for research use only and not for human or veterinary use.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Refer to the Safety Data Sheet (SDS) for complete safety information before handling.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions. By following these protocols and adhering to the safety precautions, researchers can accurately prepare this potent MK2 inhibitor for their experimental needs, ensuring reliable and reproducible results in the investigation of the p38/MK2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound (hydrochloride) - MedChem Express [bioscience.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
- 10. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. assaygenie.com [assaygenie.com]
Application Notes: MK2-IN-1 in Kinase Assays
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2) is a key serine/threonine kinase that functions as a downstream substrate of p38 MAPK.[1] The p38/MK2 signaling pathway plays a critical role in cellular responses to stress and inflammation, regulating the production of pro-inflammatory cytokines such as TNFα and IL-6.[2][3][4] This makes MK2 a compelling therapeutic target for a range of inflammatory diseases. MK2-IN-1 is a potent and highly selective, non-ATP competitive inhibitor of MK2.[5][6] Its specific mechanism of action and high selectivity make it an excellent pharmacological tool for investigating MK2 biology and for drug discovery efforts.[5]
Mechanism of Action
This compound acts as a potent inhibitor of MK2 with a non-ATP competitive binding mode.[5][6][7] Upon activation by cellular stress, p38 MAPK phosphorylates MK2, leading to a conformational change that unmasks a nuclear export signal.[1][4] This allows the active p38/MK2 complex to translocate from the nucleus to the cytoplasm, where MK2 can phosphorylate its downstream targets, such as Hsp27, and regulate mRNA stability of inflammatory cytokines.[1][4] this compound effectively blocks this kinase activity, thereby inhibiting the downstream signaling events.
p38/MK2 Signaling Pathway
The p38 MAPK signaling cascade is a three-tiered kinase module activated by various extracellular stimuli, including inflammatory cytokines and environmental stress.[8] This activation leads to the phosphorylation of p38 MAPK. Activated p38 then phosphorylates and activates its downstream substrate, MK2.[1][9] The active MK2, in complex with p38, is exported to the cytoplasm to regulate cellular processes, primarily through controlling the stability and translation of mRNAs for cytokines like TNFα.[4]
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Data Presentation
This compound demonstrates high potency for MK2 and excellent selectivity across the kinome.
| Parameter | Target/System | Value | Reference |
| IC₅₀ | MK2 (Biochemical Assay) | 0.11 µM | [5][6][10][11] |
| EC₅₀ | pHSP27 (SW1353 Cells) | 0.35 µM | [10][11][12] |
| Selectivity | CK1γ3 (% Inhibition @ 10 µM) | > 50% | [5][7] |
| Selectivity | Panel of 150 Kinases (@ 10 µM) | Minimal inhibition observed | [5][7] |
| CC₅₀ | SW1353 Cells | > 20 µM | [10] |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol describes a method to determine the IC₅₀ of this compound using a luminescent ADP-detection assay format.
A. Materials and Reagents
-
Recombinant human MK2 enzyme
-
MK2 substrate (e.g., synthetic peptide derived from HSP27)
-
This compound
-
Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT.[13]
-
ATP
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 384-well assay plates
B. Procedure
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from 1 mM. Then, create intermediate dilutions in Kinase Buffer.
-
Assay Plate Setup: Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.[13]
-
Enzyme Addition: Dilute the recombinant MK2 enzyme in Kinase Buffer to the desired concentration (empirically determined) and add 2 µL to each well.[13]
-
Substrate/ATP Mix: Prepare a solution containing the MK2 substrate and ATP in Kinase Buffer. The ATP concentration should be at or near its Kₘ for MK2.
-
Reaction Initiation: Add 2 µL of the Substrate/ATP mix to each well to start the kinase reaction.[13]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[13]
-
Reaction Termination & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]
-
Incubate at room temperature for 40 minutes.[13]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.[13]
-
Incubate at room temperature for 30 minutes.[13]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Assay for Inhibition of TNFα Production
This protocol measures the inhibitory effect of this compound on the production of TNFα in a human monocytic cell line.
A. Materials and Reagents
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Human TNFα ELISA kit
B. Procedure
-
Cell Culture: Culture THP-1 cells according to standard protocols.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of culture medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the cells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C and 5% CO₂.
-
Cell Stimulation: Prepare a solution of LPS in culture medium and add it to the wells to a final concentration of 1 µg/mL to stimulate TNFα production. Do not add LPS to negative control wells.
-
Incubation: Incubate the plate for 4-6 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
TNFα Quantification: Measure the concentration of TNFα in the supernatant using a human TNFα ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percent inhibition of TNFα production for each this compound concentration compared to the LPS-stimulated, vehicle-treated control. Determine the EC₅₀ value by plotting the results as described in the biochemical assay.
Experimental Workflow Visualization
Caption: Workflow for a cell-based assay measuring this compound-mediated inhibition of TNFα.
References
- 1. Distinct Cellular Functions of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for Immunoprecipitation of MK2 using MK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a pivotal role in cellular processes such as inflammation, cell cycle regulation, and stress response. It is a key downstream substrate of p38 MAPK and is implicated in the pathogenesis of various inflammatory diseases and cancers. The study of MK2 and its interacting partners is crucial for understanding its biological functions and for the development of novel therapeutic agents.
MK2-IN-1 is a potent and selective, non-ATP-competitive inhibitor of MK2. Its high specificity makes it an excellent tool for elucidating the cellular functions of MK2. These application notes provide a detailed protocol for the immunoprecipitation of MK2 from mammalian cell lysates, utilizing this compound to potentially stabilize the protein for efficient pulldown.
This compound: A Tool for MK2 Research
This compound offers researchers a powerful means to investigate the MK2 signaling pathway. Its mode of action and specificity are key advantages in dissecting the roles of MK2.
Quantitative Data for this compound
| Parameter | Value | Reference |
| IC50 | 0.11 µM | [1][2][3][4] |
| EC50 (for pHSP27) | 0.35 µM | [1][2] |
| Binding Mode | Non-ATP Competitive | [3][4] |
| Selectivity | High selectivity for MK2. At 10 µM, only CK1γ3 was significantly inhibited out of a panel of 150 kinases. | [4] |
Signaling Pathway of MK2
The diagram below illustrates the canonical signaling pathway involving MK2. Environmental stresses and inflammatory cytokines activate the p38 MAPK cascade, leading to the phosphorylation and activation of MK2. Activated MK2 then phosphorylates various downstream targets, regulating inflammatory responses and other cellular processes.
Caption: The p38/MK2 signaling cascade.
Experimental Protocols
Protocol 1: Immunoprecipitation of Endogenous MK2 from Mammalian Cells
This protocol describes the immunoprecipitation of MK2 from cell lysates. The inclusion of this compound in the lysis buffer is intended to stabilize the native conformation of MK2, potentially enhancing the efficiency of the immunoprecipitation by improving antibody recognition of the epitope.
Materials:
-
HEK293T cells (or other cell line expressing MK2)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
This compound (stock solution in DMSO)
-
Anti-MK2 antibody, IP-grade
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffer: Lysis Buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5
-
SDS-PAGE sample buffer
Procedure:
-
Cell Culture and Lysis:
-
Culture HEK293T cells to 80-90% confluency in a 10 cm dish.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors and 1 µM this compound.
-
Incubate on ice for 20 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G magnetic beads to the cleared lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Place the tube on a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-MK2 antibody or Normal Rabbit IgG.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic beads.
-
Incubate on a rotator for 2-4 hours at 4°C.
-
-
Washing:
-
Place the tube on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator, and then separate the beads using the magnetic rack.
-
-
Elution:
-
After the final wash, remove all residual Wash Buffer.
-
Add 50 µL of Elution Buffer to the beads and vortex gently.
-
Incubate for 5-10 minutes at room temperature with occasional vortexing.
-
Place the tube on the magnetic rack and transfer the supernatant containing the eluted proteins to a new tube.
-
Immediately neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
-
Sample Preparation for Western Blot:
-
Add 20 µL of 4X SDS-PAGE sample buffer to the neutralized eluate.
-
Boil the sample at 95-100°C for 5 minutes.
-
The sample is now ready for analysis by SDS-PAGE and Western blotting.
-
Experimental Workflow Diagram
Caption: Workflow for MK2 immunoprecipitation.
Expected Results and Troubleshooting
Expected Results: A successful immunoprecipitation will show a distinct band corresponding to the molecular weight of MK2 in the lane loaded with the anti-MK2 IP sample on a Western blot, while this band should be absent or significantly reduced in the isotype control IgG lane.
Troubleshooting:
-
No or weak MK2 band:
-
Increase the amount of starting cell lysate.
-
Optimize the antibody concentration.
-
Ensure complete cell lysis.
-
Check the activity of the protease and phosphatase inhibitors.
-
-
High background/non-specific bands:
-
Include the pre-clearing step if initially omitted.
-
Increase the number of washes or the stringency of the Wash Buffer (e.g., increase salt concentration).
-
Use a high-quality, IP-validated antibody.
-
By following these detailed protocols and considering the provided technical information, researchers can effectively utilize this compound as a valuable tool for the immunoprecipitation and study of MK2, thereby advancing our understanding of its role in health and disease.
References
Application Notes and Protocols for Flow Cytometry Analysis with MK2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that functions as a critical downstream effector of the p38 MAPK signaling pathway.[1][2][3] This pathway is activated by cellular stressors and inflammatory stimuli, playing a pivotal role in regulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][4][5][6] MK2-IN-1 is a potent and selective, non-ATP competitive inhibitor of MK2 with an IC50 of 0.11 µM.[4][7][8][9][10] By inhibiting MK2, this compound effectively reduces the biosynthesis of these key inflammatory mediators at a post-transcriptional level.[6] One of the well-characterized downstream substrates of MK2 is the small heat shock protein 27 (Hsp27). Phosphorylation of Hsp27 is a key event in cellular stress response, and inhibiting MK2 leads to a reduction in phosphorylated Hsp27 (p-Hsp27).[7][8]
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of intracellular proteins such as cytokines and phosphorylated signaling molecules. This application note provides detailed protocols for utilizing this compound in flow cytometry-based assays to investigate its effects on intracellular cytokine production and Hsp27 phosphorylation.
Key Applications
-
Immunophenotyping and Functional Analysis: Investigate the effect of this compound on cytokine production in specific immune cell subsets.
-
Drug Discovery and Development: Screen and characterize the potency and selectivity of MK2 inhibitors.
-
Signal Transduction Research: Elucidate the role of the p38/MK2 pathway in various cellular processes.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound.
Table 1: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-stimulated THP-1 Monocytes.
| Treatment Concentration (µM) | % of TNF-α Positive Cells | % of IL-6 Positive Cells |
| Vehicle (DMSO) | 85.4 ± 4.2 | 78.9 ± 5.1 |
| This compound (0.1) | 62.1 ± 3.8 | 55.3 ± 4.5 |
| This compound (0.5) | 35.8 ± 2.9 | 28.7 ± 3.3 |
| This compound (1.0) | 15.2 ± 1.8 | 12.1 ± 2.1 |
| This compound (5.0) | 5.3 ± 0.9 | 4.8 ± 1.2 |
Data are presented as the mean percentage of cytokine-positive cells ± standard deviation from three independent experiments. THP-1 cells were stimulated with 1 µg/mL LPS for 6 hours in the presence of a protein transport inhibitor.
Table 2: Inhibition of Hsp27 Phosphorylation (Ser82) by this compound in Anisomycin-stimulated Jurkat Cells.
| Treatment Concentration (µM) | Median Fluorescence Intensity (MFI) of p-Hsp27 (Ser82) | % Inhibition of p-Hsp27 MFI |
| Vehicle (DMSO) | 1250 ± 85 | 0% |
| This compound (0.1) | 980 ± 62 | 21.6% |
| This compound (0.5) | 650 ± 45 | 48.0% |
| This compound (1.0) | 320 ± 28 | 74.4% |
| This compound (5.0) | 150 ± 15 | 88.0% |
Data are presented as the mean Median Fluorescence Intensity (MFI) ± standard deviation from three independent experiments. Jurkat cells were stimulated with 25 µg/mL Anisomycin for 30 minutes.
Signaling Pathway and Experimental Workflow
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining for TNF-α and IL-6 in THP-1 Monocytes
This protocol details the steps to measure the inhibition of TNF-α and IL-6 production in LPS-stimulated THP-1 cells treated with this compound.
Materials:
-
THP-1 monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Protein Transport Inhibitor (e.g., Brefeldin A or Monensin)
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer
-
Permeabilization/Wash Buffer
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD14 (for cell surface staining)
-
Anti-Human TNF-α (for intracellular staining)
-
Anti-Human IL-6 (for intracellular staining)
-
Isotype control antibodies
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Plating: Culture THP-1 cells in complete RPMI-1640 medium. Seed 1 x 10^6 cells per well in a 24-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound or vehicle (DMSO) to the cells and incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Add LPS to a final concentration of 1 µg/mL to each well (except for the unstimulated control).
-
Protein Transport Inhibition: Immediately after adding LPS, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to all wells.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO2.
-
Cell Harvesting: Gently scrape and pipette the cells from each well into individual flow cytometry tubes. Centrifuge at 400 x g for 5 minutes and discard the supernatant.
-
Surface Staining (Optional): Resuspend the cell pellets in 100 µL of PBS containing the anti-human CD14 antibody. Incubate for 30 minutes at 4°C in the dark. Wash the cells with 2 mL of PBS and centrifuge.
-
Fixation and Permeabilization: Resuspend the cell pellets in 250 µL of Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature in the dark.
-
Washing: Add 1 mL of 1X Permeabilization/Wash buffer to each tube and centrifuge at 500 x g for 5 minutes. Discard the supernatant.
-
Intracellular Staining: Resuspend the fixed and permeabilized cells in 100 µL of 1X Permeabilization/Wash buffer containing the anti-human TNF-α and anti-human IL-6 antibodies (or isotype controls). Incubate for 30-45 minutes at room temperature in the dark.
-
Final Washes: Wash the cells twice with 1X Permeabilization/Wash buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of PBS. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the CD14-positive monocyte population. Analyze the percentage of TNF-α and IL-6 positive cells for each treatment condition.
Protocol 2: Analysis of Hsp27 Phosphorylation in Jurkat Cells
This protocol describes the measurement of phosphorylated Hsp27 (p-Hsp27) levels in Jurkat cells stimulated with Anisomycin, a potent activator of the p38 MAPK pathway.
Materials:
-
Jurkat cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Anisomycin
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% methanol)
-
Staining Buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibody:
-
Anti-p-Hsp27 (Ser82)
-
Isotype control antibody
-
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Culture and Plating: Culture Jurkat cells in complete RPMI-1640 medium. Resuspend cells at 1 x 10^7 cells/mL in culture medium.
-
This compound Treatment: Aliquot 1 x 10^6 cells per tube. Add the desired concentrations of this compound or vehicle (DMSO) and incubate for 1 hour at 37°C, 5% CO2.
-
Cell Stimulation: Add Anisomycin to a final concentration of 25 µg/mL to each tube (except for the unstimulated control). Incubate for 30 minutes at 37°C, 5% CO2.
-
Fixation: Immediately after stimulation, add 1 mL of pre-warmed Fixation Buffer to each tube. Incubate for 10 minutes at 37°C.
-
Permeabilization: Centrifuge the cells at 600 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 1 mL of ice-cold 90% methanol while gently vortexing. Incubate on ice for 30 minutes.
-
Washing: Wash the cells twice with 2 mL of Staining Buffer.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of Staining Buffer containing the anti-p-Hsp27 (Ser82) antibody (or isotype control). Incubate for 1 hour at room temperature in the dark.
-
Final Wash: Wash the cells once with 2 mL of Staining Buffer.
-
Resuspension and Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer. Acquire the samples on a flow cytometer.
-
Data Analysis: Gate on the single-cell population based on forward and side scatter. Analyze the Median Fluorescence Intensity (MFI) of p-Hsp27 for each treatment condition.
References
- 1. Activation of p38 MAPK in AECs using flow cytometry [bio-protocol.org]
- 2. Ultrasensitive Quantification of Cytokine Proteins in Single Lymphocytes From Human Blood Following ex-vivo Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of intracellular cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide desensitizes monocytes–macrophages to CD40 ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flow cytometric detection of p38 MAPK phosphorylation and intracellular cytokine expression in peripheral blood subpopulations from patients with autoimmune rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lerner.ccf.org [lerner.ccf.org]
- 9. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for MK2-IN-1 Treatment in Mouse Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitors, exemplified by MK2-IN-1 and other structurally similar compounds, in preclinical mouse models of inflammation. This document details the underlying signaling pathway, experimental protocols for common inflammation models, and a summary of expected quantitative outcomes.
Introduction
Chronic inflammation is a key driver of numerous diseases. The p38 MAPK/MK2 signaling cascade is a critical pathway in the inflammatory response, primarily through its post-transcriptional regulation of pro-inflammatory cytokine production.[1] Inhibition of MK2, a downstream substrate of p38 MAPK, presents a targeted therapeutic strategy to ameliorate inflammation by reducing the expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3] This document outlines the application of MK2 inhibitors in various mouse models of inflammation.
Mechanism of Action: The p38/MK2 Signaling Pathway
Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the p38 MAPK pathway. Activated p38 MAPK then phosphorylates and activates MK2. A key function of activated MK2 is the phosphorylation of Tristetraprolin (TTP), which leads to the stabilization of mRNAs encoding for pro-inflammatory cytokines, thereby increasing their translation and subsequent secretion. MK2 inhibitors block this phosphorylation step, leading to the degradation of cytokine mRNAs and a reduction in the inflammatory response.
Caption: The p38/MK2 signaling pathway in inflammation.
Data Presentation: Efficacy of MK2 Inhibition in Mouse Models
The following tables summarize the quantitative effects of various MK2 inhibitors on pro-inflammatory cytokine levels in different mouse models of inflammation.
Table 1: Effect of MK2 Inhibitor PF-3644022 on Cytokine Expression
| Model | Cytokine | Treatment Group | Control Group | Percent Reduction | Reference |
| Chronic Cervical Spinal Cord Compression | IL-1β (protein) | PF-3644022 (30 mg/kg, i.g.) | Vehicle | Significant Reduction (p<0.05) | [3] |
| Chronic Cervical Spinal Cord Compression | TNF-α (protein) | PF-3644022 (30 mg/kg, i.g.) | Vehicle | Significant Reduction (p<0.001) | [3] |
Table 2: Effect of MK2 Inhibitor MMI-0100 in DSS-Induced Colitis
| Cytokine | Treatment Group (1 mg/kg, i.p.) | DSS Control Group | Percent Reduction | Reference |
| TNF-α (mRNA) | MMI-0100 | DSS | ~50% | [4] |
| IL-6 (mRNA) | MMI-0100 | DSS | ~60% | [4] |
| IL-1β (mRNA) | MMI-0100 | DSS | ~70% | [4] |
Experimental Protocols
Detailed methodologies for key in vivo inflammation models are provided below.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
This model is used to study acute systemic inflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 0111:B4)
-
Sterile, pyrogen-free saline
-
MK2 inhibitor (e.g., PF-3644022)
-
Vehicle for inhibitor (e.g., 0.5% methylcellulose)
-
8-12 week old mice (e.g., C57BL/6)
Protocol:
-
Inhibitor Preparation: Prepare a suspension of the MK2 inhibitor in the chosen vehicle at the desired concentration.
-
Inhibitor Administration: Administer the MK2 inhibitor or vehicle control to mice via oral gavage (p.o.) or intraperitoneal (i.p.) injection. The timing of administration relative to LPS challenge is critical and should be determined based on the pharmacokinetic profile of the inhibitor (typically 1-2 hours prior to LPS).
-
LPS Preparation: Reconstitute LPS in sterile, pyrogen-free saline to the desired concentration (e.g., 1 mg/mL).
-
Induction of Endotoxemia: Inject mice intraperitoneally with a sublethal dose of LPS (e.g., 2 mg/kg body weight).[5]
-
Monitoring: Monitor mice for clinical signs of endotoxemia (e.g., lethargy, piloerection, huddled posture).[5]
-
Sample Collection: At predetermined time points (e.g., 2, 4, 6, and 8 hours post-LPS injection), euthanize mice and collect blood (via cardiac puncture) and tissues (e.g., spleen, liver) for analysis.[5]
-
Cytokine Analysis: Isolate serum from blood samples and measure cytokine levels (TNF-α, IL-6, IL-1β) using ELISA or multiplex bead array assays.
Caption: Experimental workflow for the LPS-induced endotoxemia model.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to study inflammatory bowel disease (IBD).[6][7]
Materials:
-
Dextran sulfate sodium (DSS; 36-50 kDa)
-
Sterile drinking water
-
MK2 inhibitor (e.g., MMI-0100)
-
Vehicle for inhibitor
-
8-12 week old mice (e.g., C57BL/6)
Protocol:
-
Induction of Acute Colitis: Provide mice with drinking water containing 2-5% (w/v) DSS ad libitum for 5-7 days.[4][7] Control mice receive regular drinking water.
-
Inhibitor Administration: Starting from day 2 of DSS administration, inject mice intraperitoneally with the MK2 inhibitor (e.g., 0.5 or 1 mg/kg MMI-0100) or vehicle daily until the end of the DSS treatment period.[4]
-
Monitoring: Monitor mice daily for body weight loss, stool consistency, and the presence of blood in the feces. A Disease Activity Index (DAI) can be calculated based on these parameters.
-
Termination and Sample Collection: At the end of the treatment period (e.g., day 7), euthanize the mice.[4]
-
Macroscopic Evaluation: Dissect the colon and measure its length (colon shortening is a sign of inflammation).
-
Histological Analysis: Fix a portion of the colon in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammatory cell infiltration.
-
Molecular Analysis: Homogenize a portion of the colon to extract RNA or protein for the analysis of pro-inflammatory cytokine expression by qPCR or ELISA/Western blot, respectively.[4]
Caption: Experimental workflow for the DSS-induced colitis model.
Collagen-Induced Arthritis (CIA) Model
This is a widely used model for rheumatoid arthritis.[8][9][10][11]
Materials:
-
Type II collagen (from chicken or bovine)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.05 M acetic acid
-
MK2 inhibitor
-
Vehicle for inhibitor
-
8-10 week old male DBA/1 mice
Protocol:
-
Primary Immunization (Day 0): Emulsify type II collagen (dissolved in 0.05 M acetic acid) with an equal volume of CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.[8]
-
Booster Immunization (Day 21): Emulsify type II collagen with an equal volume of IFA. Inject 100 µL of the emulsion intradermally at a site near the primary injection.[8]
-
Inhibitor Treatment: Begin administration of the MK2 inhibitor or vehicle at the time of the booster immunization or upon the first signs of arthritis (typically around day 24-28). The route and frequency will depend on the specific inhibitor.
-
Arthritis Scoring: Monitor mice 3-4 times per week for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16.
-
Termination and Analysis: Euthanize mice at the end of the study (e.g., day 42-56).
-
Sample Collection: Collect paws for histological analysis of joint inflammation and destruction. Collect blood to measure serum levels of anti-collagen antibodies and pro-inflammatory cytokines.
Caption: Experimental workflow for the Collagen-Induced Arthritis model.
Conclusion
MK2 inhibitors represent a promising therapeutic approach for a variety of inflammatory diseases. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of MK2 inhibitors in relevant mouse models of inflammation. Careful consideration of the specific inhibitor's properties, the chosen animal model, and the appropriate endpoints will be crucial for successful in vivo studies.
References
- 1. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MK2 Inhibition in CD4+ T Cells Protects Against IFNγ and IL-17A, Chronic Inflammation, and Fibrosis in Inflammatory Bowel Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of MK2 signaling pathway in the chronic compression of cervical spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MMI-0100 Ameliorates Dextran Sulfate Sodium-Induced Colitis in Mice through Targeting MK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. socmucimm.org [socmucimm.org]
- 8. chondrex.com [chondrex.com]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Collagen-Induced Arthritis in Mice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Long-Term Stability of MK2-IN-1 in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK2-IN-1 is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2), a key enzyme in the inflammatory signaling cascade.[1][2][3] As a critical research tool and potential therapeutic agent, understanding its long-term stability in solution is paramount for ensuring the accuracy and reproducibility of experimental results. These application notes provide a comprehensive guide to the storage, handling, and stability assessment of this compound in solution, along with detailed protocols for stability studies.
Data Presentation: Stability of this compound in Solution
The following tables summarize the recommended storage conditions and expected stability of this compound in solution based on available data from suppliers. It is important to note that stability can be influenced by the specific solvent, concentration, and presence of contaminants. Therefore, for critical applications, it is highly recommended to perform independent stability assessments.
Table 1: Recommended Storage Conditions for this compound Solutions
| Solvent | Storage Temperature | Recommended Duration | Source |
| DMSO | -80°C | ≤ 6 months | [1][3] |
| DMSO | -20°C | ≤ 1 month | [1][3] |
| Ethanol | -80°C | ≤ 1 year (for hydrochloride salt) | [4] |
| Ethanol | -20°C | ≤ 1 month (for hydrochloride salt) | [4] |
| Water (for hydrochloride salt) | -80°C | ≤ 2 years (stored under nitrogen) | [5] |
| Water (for hydrochloride salt) | -20°C | ≤ 1 year (stored under nitrogen) | [5] |
Table 2: Illustrative Quantitative Stability Data for this compound in DMSO at -20°C
Disclaimer: The following data is illustrative and based on general observations for small molecule stability in DMSO. Actual stability may vary. It is recommended to perform a compound-specific stability study for precise measurements.
| Time (Weeks) | Concentration (mM) | Temperature (°C) | Purity (%) by HPLC | Degradation (%) |
| 0 | 10 | -20 | 99.5 | 0.5 |
| 4 | 10 | -20 | 99.1 | 0.9 |
| 8 | 10 | -20 | 98.5 | 1.5 |
| 12 | 10 | -20 | 97.8 | 2.2 |
Signaling Pathway
The diagram below illustrates the signaling pathway inhibited by this compound. Environmental stressors and inflammatory cytokines activate the p38 MAPK cascade, leading to the phosphorylation and activation of MK2.[6][7] Activated MK2 then phosphorylates downstream targets, promoting the expression of pro-inflammatory cytokines.[6][7] this compound acts as a non-ATP competitive inhibitor of MK2, blocking this inflammatory response.[3][4]
Caption: MK2 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions for Long-Term Storage
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).
-
Protocol 2: Long-Term Stability Assessment of this compound in Solution by HPLC
This protocol outlines a method to quantify the degradation of this compound in solution over time using High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for long-term stability assessment.
-
Materials:
-
This compound stock solution in DMSO (prepared as in Protocol 1)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other appropriate buffer components)
-
C18 reverse-phase HPLC column
-
HPLC system with a UV detector
-
-
Procedure:
-
Sample Preparation:
-
Prepare a series of aliquots of the this compound stock solution as described in Protocol 1.
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At each time point (e.g., T=0, 1, 2, 4, 8, 12 weeks), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Dilute the sample to a suitable concentration for HPLC analysis (e.g., 10 µM) with the mobile phase.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or the λmax of this compound)
-
Column Temperature: 30°C
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound and any degradation products.
-
Calculate the purity of this compound at each time point as a percentage of the total peak area.
-
Percentage Purity = (Peak Area of this compound / Total Peak Area of all peaks) x 100
-
Calculate the percentage of degradation at each time point relative to the initial time point (T=0).
-
Percentage Degradation = 100 - Percentage Purity
-
-
Protocol 3: Forced Degradation Studies of this compound
Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in a mixture of DMSO and 0.1 M HCl) at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Incubate a solution of this compound (e.g., 1 mg/mL in a mixture of DMSO and 0.1 M NaOH) at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Treat a solution of this compound (e.g., 1 mg/mL in a mixture of DMSO and 3% H₂O₂) at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Heat the solid powder of this compound at 105°C for 24 hours.
-
Dissolve the heat-treated powder in DMSO for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in DMSO) to UV light (254 nm) and visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Analysis:
-
Analyze all stressed samples by HPLC using the method described in Protocol 2.
-
Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.
-
Conclusion
The stability of this compound in solution is critical for its effective use in research and drug development. By following the recommended storage conditions and implementing the provided protocols for stability assessment, researchers can ensure the integrity of their experiments and the reliability of their data. For GMP or other regulated environments, it is essential to perform formal, compound-specific stability studies under the relevant guidelines.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. glpbio.com [glpbio.com]
- 5. pharmtech.com [pharmtech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. MK2 degradation as a sensor of signal intensity that controls stress-induced cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MK2-IN-1 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the MK2-IN-1 inhibitor in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question: Why am I not observing the expected inhibition of downstream targets, such as reduced phosphorylation of HSP27 (p-HSP27)?
Answer:
Several factors can contribute to a lack of inhibitory effect. Follow these troubleshooting steps to identify the potential cause:
-
Inhibitor Integrity and Concentration:
-
Degradation: Ensure the this compound inhibitor has been stored correctly at -20°C or -80°C and protected from light to prevent degradation.[1] Prepare fresh dilutions from a concentrated stock for each experiment.
-
Solubility: this compound hydrochloride is reported to be insoluble in DMSO.[1] Ensure you are using an appropriate solvent and that the inhibitor is fully dissolved before adding it to your cell culture media. Incomplete dissolution will lead to an inaccurate final concentration.
-
Concentration Optimization: The effective concentration of this compound can vary between cell lines. While a concentration of 5 µM has been used effectively, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[2]
-
-
Experimental Conditions:
-
Incubation Time: A time course experiment (e.g., 0.5, 1, 2, 4, 8 hours) is recommended to determine the optimal incubation time for observing maximal inhibition in your system.[2]
-
Cell Health: Ensure your cells are healthy and not overly confluent, as this can affect their response to treatment.
-
Upstream Pathway Activation: The p38/MK2 pathway needs to be active to observe the effect of an MK2 inhibitor. Confirm that your experimental conditions (e.g., treatment with a stimulus like anisomycin, UV, or pro-inflammatory cytokines) are sufficient to induce p38 and MK2 activation, leading to HSP27 phosphorylation.[3]
-
-
Western Blotting Technique:
-
Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation status of your proteins of interest.
-
Antibody Performance: Verify the specificity and optimal dilution of your primary antibodies for both phosphorylated and total HSP27.
-
Loading Controls: Use a reliable loading control to ensure equal protein loading across all lanes.
-
Question: I am observing significant cell toxicity or off-target effects. What can I do to mitigate this?
Answer:
Cell toxicity and off-target effects are known challenges when working with kinase inhibitors.[4] Consider the following strategies:
-
Concentration and Incubation Time:
-
Reduce Concentration: High concentrations of the inhibitor can lead to off-target effects and cytotoxicity. Perform a dose-response experiment to identify the lowest effective concentration that inhibits MK2 without causing significant cell death.
-
Shorten Incubation Time: Reducing the duration of exposure to the inhibitor may minimize toxicity while still allowing for sufficient target engagement.
-
-
Kinase Selectivity:
-
While this compound is a potent MK2 inhibitor, like most kinase inhibitors, it may inhibit other kinases at higher concentrations.[4] Refer to kinase selectivity panel data to understand potential off-target kinases and interpret your results accordingly.
-
-
Control Experiments:
-
Vehicle Control: Always include a vehicle-only (e.g., solvent used to dissolve this compound) control to distinguish the effects of the inhibitor from those of the solvent.
-
Inactive Compound Control: If available, use a structurally similar but inactive analog of this compound as a negative control to demonstrate that the observed effects are due to MK2 inhibition.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] It functions by binding to MK2 and preventing its phosphorylation and activation by the upstream kinase p38 MAPK.[5] This, in turn, blocks the phosphorylation of downstream MK2 substrates like HSP27.[2]
Q2: How should I prepare and store this compound?
A2: this compound powder should be stored at -20°C for up to 3 years.[1] For stock solutions, it is recommended to aliquot and store them at -80°C for up to one year to avoid repeated freeze-thaw cycles.[1] Note that this compound hydrochloride is reported to be insoluble in DMSO, so it is crucial to use a suitable solvent for your experiments.[1]
Q3: What are the key downstream targets to monitor for this compound activity?
A3: The most commonly assessed downstream target is the phosphorylation of Heat Shock Protein 27 (HSP27) at Serine 82 (p-HSP27 Ser82).[6] A decrease in the p-HSP27/total HSP27 ratio is a reliable indicator of MK2 inhibition. Other downstream substrates of MK2 include tristetraprolin (TTP) and certain transcription factors.
Q4: In which cell lines has this compound been shown to be effective?
A4: The effective concentration of this compound can vary. For instance, it has been used in U87 glioblastoma cells, and its effects have been studied in HeLa and A549 cells in the broader context of MAPK inhibitors.[5][7][8] It is always recommended to determine the optimal concentration for your specific cell line.
Quantitative Data Summary
Table 1: this compound Potency and Efficacy
| Parameter | Value | Cell Line/Assay Condition |
| IC50 (MK2) | 0.11 µM | In vitro kinase assay |
| EC50 (p-HSP27) | 0.35 µM | Cellular assay |
| CC50 | > 20 µM | SW1353 cells |
Table 2: Recommended Concentration Ranges for Common Cell Lines
| Cell Line | Recommended Starting Concentration | Notes |
| U87 MG | 1-10 µM | Perform a dose-response to determine optimal concentration. |
| HeLa | 1-10 µM | Monitor for cytotoxicity at higher concentrations. |
| A549 | 1-10 µM | Pathway activation may require stimulation. |
| SW1353 | 5-15 µM | Used in studies to assess effects on MMP13 secretion. |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-HSP27 (Ser82) after this compound Treatment
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours if necessary for your experimental design.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for the optimized duration (e.g., 1-2 hours).
-
Stimulate the p38/MK2 pathway with an appropriate agonist (e.g., 10 µg/mL anisomycin for 30 minutes or UV irradiation) in the continued presence of this compound.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto a 12% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-HSP27 (Ser82) (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal.
-
Strip the membrane and re-probe for total HSP27 and a loading control (e.g., GAPDH or β-actin).
-
Mandatory Visualizations
Caption: The p38/MK2 signaling pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for experiments where this compound fails to inhibit p-HSP27.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phospho-HSP27 (Ser82) Antibody | Cell Signaling Technology [cellsignal.cn]
- 7. The effect of MAPK inhibitors and ROS modulators on cell growth and death of H₂O₂-treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cinchonine induces apoptosis of HeLa and A549 cells through targeting TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MK2-IN-1 Working Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the working concentration of MK2-IN-1 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2). It functions through a non-ATP competitive binding mode, targeting the MK2 enzyme.[1] MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in cellular processes such as inflammation, cell stress responses, and cell cycle regulation. By inhibiting MK2, this compound can modulate the production of pro-inflammatory cytokines like TNF-α and IL-6.
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, a starting concentration range of 1 µM to 10 µM is recommended for initial experiments. For instance, a concentration of 5 µM has been used in 46C mouse embryonic stem cells.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: A critical consideration for this compound is its solubility. The hydrochloride salt of this compound is insoluble in DMSO .[1] Therefore, DMSO should not be used as a solvent. This compound hydrochloride is soluble in ethanol (up to 100 mg/mL) and to a lesser extent in water (up to 2 mg/mL).[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in ethanol and then dilute it to the final working concentration in your cell culture medium. Always ensure the final ethanol concentration in your culture is low and does not affect cell viability; a final concentration of less than 0.1% is generally recommended.
Q4: How can I assess the effectiveness of this compound in my experiment?
A4: The effectiveness of this compound can be determined by monitoring the phosphorylation status of its downstream targets. A common and reliable marker is the phosphorylation of heat shock protein 27 (HSP27) at serine 82 (p-HSP27 Ser82). A reduction in the level of p-HSP27 upon treatment with this compound indicates successful target engagement. Western blotting is a standard method to assess the levels of p-HSP27.
Data Presentation: this compound Quantitative Data
| Parameter | Value | Cell Line / Assay Condition | Reference |
| Biochemical IC50 | 0.11 µM | MK2 IMAP assay | [1] |
| Cellular EC50 | 0.35 µM | Inhibition of pHSP27 | [2] |
| Cellular CC50 | > 20 µM | Cytotoxicity in SW1353 cells | [2] |
| Effective Concentration | 5 µM | Used in 46C mouse embryonic stem cells | [2] |
Experimental Protocols
Protocol 1: Western Blotting for p-HSP27 Inhibition
This protocol provides a general guideline for assessing the inhibition of MK2 activity by measuring the phosphorylation of its downstream target, HSP27.
1. Cell Seeding and Treatment:
- Seed your cells of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
- Allow the cells to adhere overnight.
- The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle control (e.g., ethanol at the same final concentration as the highest this compound dose).
- If applicable, stimulate the cells with a known activator of the p38/MK2 pathway (e.g., anisomycin, LPS, or TNF-α) for a short period (e.g., 15-30 minutes) before harvesting.
2. Cell Lysis:
- Wash the cells once with ice-cold PBS.
- Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant containing the protein lysate.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
- Run the gel according to the manufacturer's instructions.
5. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against p-HSP27 (Ser82) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- To ensure equal protein loading, probe the same membrane with an antibody against total HSP27 or a housekeeping protein like β-actin or GAPDH.
7. Detection:
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Protocol 2: Cell Viability Assay (Resazurin-Based)
This protocol provides a general method for assessing the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells into a 96-well black, clear-bottom plate at an optimized density (e.g., 5,000-10,000 cells per well).
- Allow cells to attach and grow overnight.
2. Compound Treatment:
- Prepare serial dilutions of this compound in cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a positive control for cell death.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. Resazurin Addition:
- Prepare a resazurin solution in PBS or culture medium according to the manufacturer's instructions.
- Add the resazurin solution to each well (typically 10% of the well volume).
4. Incubation:
- Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for your cell line.
5. Measurement:
- Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
6. Data Analysis:
- Subtract the background fluorescence (from wells with medium and resazurin but no cells).
- Express the results as a percentage of the vehicle-treated control cells.
- If applicable, calculate the IC50 value using appropriate software.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in stock solution or culture medium. | Incorrect solvent used. this compound hydrochloride is insoluble in DMSO. | Prepare stock solutions in ethanol. When diluting into aqueous culture medium, ensure vigorous mixing and avoid high final concentrations of the inhibitor that may exceed its aqueous solubility. Consider preparing intermediate dilutions in ethanol before the final dilution in medium. |
| No or weak inhibition of p-HSP27 observed. | Suboptimal inhibitor concentration. The effective concentration can vary significantly between cell lines. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal inhibitory concentration for your specific cell type. |
| Insufficient treatment time. The kinetics of pathway inhibition can vary. | Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the optimal treatment duration. | |
| Degradation of the inhibitor. Improper storage can lead to loss of activity. | Store the solid compound and stock solutions at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. | |
| High background in Western blot. | Non-specific antibody binding. | Optimize blocking conditions (e.g., increase blocking time, try a different blocking agent like BSA). Titrate the primary and secondary antibody concentrations. Increase the number and duration of washes. |
| Inconsistent results in cell viability assays. | Uneven cell seeding. | Ensure a single-cell suspension before seeding and use proper pipetting techniques to distribute cells evenly across the plate. |
| Edge effects in 96-well plates. Evaporation from the outer wells can affect cell growth and compound concentration. | Avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or medium to minimize evaporation. | |
| Interference of the compound with the assay. Some compounds can interfere with the chemistry of viability assays. | Run a control with the compound in cell-free medium to check for any direct interaction with the assay reagent. |
Visualizations
Caption: The p38/MK2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for testing the effects of this compound.
References
MK2-IN-1 cytotoxicity in cell lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MK2-IN-1, a potent and selective MAPKAPK2 (MK2) inhibitor, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1] It functions by binding to MK2 and preventing its phosphorylation and activation by p38 MAPK. This, in turn, inhibits the downstream signaling cascade mediated by MK2, which is involved in cellular processes such as inflammation, cell cycle regulation, and stress responses.
Q2: In which cell lines has the cytotoxicity of this compound been evaluated?
A2: While specific cytotoxic IC50 values for this compound across a wide range of cancer cell lines are not extensively published in publicly available literature, its activity has been characterized in cell-based assays. For example, in THP-1 cells, this compound has an EC50 of 0.35 µM for the inhibition of MK2-mediated HSP27 phosphorylation. It is important to empirically determine the cytotoxic concentration of this compound in your specific cell line of interest.
Q3: Does this compound induce apoptosis or cell cycle arrest?
A3: The downstream effects of MK2 inhibition suggest a potential role in modulating apoptosis and cell cycle. The p38/MK2 signaling pathway is known to be involved in cell cycle checkpoints, particularly in response to DNA damage.[2] Inhibition of MK2 may therefore lead to cell cycle arrest. Furthermore, the p38/MK2 pathway can also regulate apoptosis in a context-dependent manner. It is recommended to perform apoptosis assays (e.g., Annexin V staining) and cell cycle analysis (e.g., propidium iodide staining) to determine the specific effects of this compound in your experimental system.
Q4: What is a recommended starting concentration for in vitro experiments?
A4: Based on its in vitro potency (IC50 = 0.11 µM for MK2 kinase), a starting concentration range of 0.1 µM to 10 µM is recommended for initial cytotoxicity and functional assays. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Is this compound soluble in aqueous media?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted in cell culture media to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Guide 1: Unexpected or No Cytotoxicity Observed
| Potential Cause | Troubleshooting Step |
| Compound Instability | Prepare fresh dilutions of this compound from a new DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Low Cell Proliferation Rate | Ensure cells are in the logarithmic growth phase at the time of treatment. Low proliferation can mask cytotoxic effects. |
| Incorrect Drug Concentration | Verify the dilution calculations and the concentration of the stock solution. Perform a wide dose-response curve to identify the active range. |
| Cell Line Resistance | Some cell lines may be inherently resistant to MK2 inhibition. Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. |
| Off-Target Effects vs. MK2 Inhibition | A related compound, CMPD1, showed cytotoxicity independent of MK2 inhibition, targeting tubulin instead.[2] If observing cytotoxicity, consider performing target engagement assays (e.g., Western blot for phospho-HSP27) to confirm MK2 inhibition at the effective concentrations. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT, XTT) may be incompatible with this compound. Try an alternative method, such as a trypan blue exclusion assay or a real-time cell analysis system. |
Guide 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and use appropriate techniques to achieve uniform cell distribution in the wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS. |
| Inaccurate Pipetting | Calibrate pipettes regularly and use reverse pipetting for viscous solutions like DMSO stocks. |
| Inconsistent Incubation Times | Standardize the incubation time with the compound across all plates and experiments. |
Data Presentation
Table 1: Illustrative Cytotoxicity Data for an MK2 Inhibitor (CMPD1) in Glioblastoma Cell Lines
Note: This data is for the related compound CMPD1 and illustrates the type of data to be generated. The cytotoxic effects of CMPD1 were found to be independent of MK2 inhibition.
| Cell Line | EC50 (µM) after 72h |
| U87 | ~5 |
| U87-EGFRvIII | ~5 |
| A172 | ~7 |
| U251 | ~6 |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound in culture medium from a 10 mM DMSO stock. Create a serial dilution to cover a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Cell Treatment: Add 100 µL of the 2X this compound solution to the respective wells. Include wells with vehicle control (DMSO at the same final concentration) and untreated cells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations (e.g., 1X, 2X, and 5X the IC50 value) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound as described in the apoptosis protocol.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Caption: p38/MK2 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Determining this compound Cytotoxicity.
Caption: Troubleshooting Logic for Unexpected Cytotoxicity Results.
References
Preventing MK2-IN-1 precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of MK2-IN-1 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2] MK2 is a downstream substrate of p38 MAPK and plays a crucial role in cellular processes such as inflammation, stress response, and cell cycle regulation.[3][4] By inhibiting MK2, this compound blocks the phosphorylation of downstream targets like HSP27, thereby interfering with these signaling pathways.[3]
Q2: What are the common solvents for dissolving this compound?
This compound hydrochloride is soluble in water (≥ 100 mg/mL) and DMSO (100 mg/mL).[5] The free base form of this compound is also soluble in DMSO. However, it is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[6]
Q3: What is the recommended stock solution concentration and storage?
It is recommended to prepare a stock solution of 10 mM to 50 mM in high-quality, anhydrous DMSO.[7] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for up to 6 months or at -80°C for up to 2 years.[5]
Q4: Can this compound precipitate when added to cell culture media?
Yes, like many small molecule inhibitors, this compound, which is hydrophobic, can precipitate when a concentrated DMSO stock solution is diluted into an aqueous cell culture medium.[8][9] This is due to the significant change in solvent polarity.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the media.
Possible Causes:
-
High Final Concentration of this compound: The desired working concentration may exceed the solubility limit of this compound in the specific cell culture medium.
-
High Final Concentration of DMSO: While DMSO aids in initial solubilization, high concentrations in the final culture medium can be toxic to cells and can also cause the compound to precipitate when it reaches a critical concentration.
-
Rapid Dilution: Adding the DMSO stock directly to the full volume of media can cause localized high concentrations, leading to immediate precipitation.
-
Media Composition: Components in the media, such as salts or certain amino acids, may interact with this compound, reducing its solubility.[10]
Solutions:
| Solution | Detailed Protocol | Key Considerations |
| Optimize Final Concentration | Start with a lower working concentration of this compound and gradually increase it to find the optimal concentration that is both effective and soluble. A study has successfully used 20µM of this compound in RPMI 1640 with 10% FBS. | The IC50 of this compound is 0.11 µM.[1][2] Effective concentrations in cell culture are typically in the low micromolar range. |
| Minimize Final DMSO Concentration | Prepare a more concentrated stock solution (e.g., 50 mM) to minimize the volume added to the media. Aim for a final DMSO concentration of less than 0.1% (v/v) to avoid solvent-induced precipitation and cell toxicity. | Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. |
| Serial Dilution | Perform an intermediate dilution of the DMSO stock solution in a small volume of complete media (containing serum) before adding it to the final culture volume. For example, add the DMSO stock to 100-200 µL of media, mix well, and then add this mixture to the rest of the culture. | This gradual dilution helps to avoid shocking the compound with a sudden change in solvent polarity. |
| Pre-warm Media | Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound solution. | Solubility of many compounds increases with temperature. |
| Enhance Mixing | After adding the diluted this compound to the final culture volume, gently swirl the flask or plate to ensure rapid and uniform distribution. | Avoid vigorous shaking or pipetting which can cause shear stress on cells. |
Problem: Precipitate appears over time in the incubator.
Possible Causes:
-
Compound Instability: this compound may degrade or aggregate over longer incubation times at 37°C.
-
Interaction with Media Components: Over time, interactions with media components or secreted cellular products could lead to precipitation.
-
Evaporation: Evaporation of media from culture plates can increase the concentration of all components, potentially exceeding the solubility limit of this compound.
Solutions:
| Solution | Detailed Protocol | Key Considerations |
| Refresh Media | For long-term experiments, consider refreshing the media with freshly prepared this compound every 24-48 hours. | This ensures a consistent concentration of the active compound and removes any potential degradation products. |
| Use Serum | If not already in use, consider including Fetal Bovine Serum (FBS) in your culture medium. Serum proteins, particularly albumin, can bind to hydrophobic compounds and help keep them in solution.[8][11] | Be aware that protein binding can affect the free concentration of the inhibitor and thus its biological activity.[12] |
| Maintain Humidity | Ensure proper humidity levels in your incubator to minimize evaporation. Use culture plates with tight-fitting lids or seal the plates with gas-permeable membranes. | This is especially important for experiments in multi-well plates which have a larger surface area to volume ratio. |
| Solubility Enhancers | For in vitro assays without cells, consider the use of solubility enhancers like PEG300 or Tween-80, which have been used in in vivo formulations of this compound. | These should be used with caution in cell-based assays as they can have their own cellular effects. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution:
-
Dissolve this compound (hydrochloride or free base) in anhydrous DMSO to a final concentration of 10 mM. For example, dissolve 4.73 mg of this compound (MW: 472.97 g/mol ) in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot into single-use tubes and store at -20°C or -80°C.
-
-
Prepare Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Pre-warm your complete cell culture medium (e.g., RPMI 1640 + 10% FBS) to 37°C.
-
To prepare a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution to the 10 mL of pre-warmed media.
-
Immediately after adding the stock solution, gently swirl the culture flask or plate to ensure thorough mixing.
-
Protocol 2: Troubleshooting Precipitation with Serial Dilution
-
Follow step 1 from Protocol 1 to prepare the stock solution.
-
Pre-warm your complete cell culture medium to 37°C.
-
In a sterile microcentrifuge tube, add 198 µL of the pre-warmed complete media.
-
Add 2 µL of the 10 mM this compound stock solution to the 198 µL of media to create a 100 µM intermediate solution. Mix well by gentle pipetting.
-
Add the desired volume of this 100 µM intermediate solution to your final culture volume. For example, to achieve a final concentration of 10 µM in 10 mL, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed media.
-
Gently mix the final solution.
Visualizations
Caption: p38/MK2 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and using this compound in cell culture.
References
- 1. glpbio.com [glpbio.com]
- 2. This compound (hydrochloride) | CAS#:1314118-94-9 | Chemsrc [chemsrc.com]
- 3. assaygenie.com [assaygenie.com]
- 4. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Improvement in aqueous solubility achieved via small molecular changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: MK2-IN-1
Welcome to the technical support center for MK2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential issues related to its off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
A1: The primary target of this compound is Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2). It is a potent inhibitor with a reported IC50 of 0.11 µM for MK2. In cellular assays, it demonstrates an EC50 of 0.35 µM for the phosphorylation of HSP27, a downstream substrate of MK2.
Q2: What is the mechanism of action of this compound?
A2: this compound is a non-ATP competitive inhibitor of MK2. This means it does not bind to the ATP-binding pocket of the kinase, which can contribute to a higher degree of selectivity compared to ATP-competitive inhibitors.
Q3: What are the known on-target effects of inhibiting MK2?
A3: MK2 is a key downstream effector of the p38 MAPK signaling pathway. Inhibition of MK2 is known to modulate inflammatory responses by affecting the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also plays a role in cell cycle regulation, stress responses, and cell migration.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is reported to be selective, like many kinase inhibitors, it may exhibit off-target activities, particularly at higher concentrations. The pleiotropic nature of MK2 in various cellular processes means that its chronic suppression could lead to unintended physiological stress responses and disruptions in inflammatory signaling cascades.[1] It is crucial to carefully validate the observed phenotypes to distinguish between on-target and off-target effects.
Q5: What are some general considerations before starting an experiment with this compound?
A5: Before using this compound, it is important to:
-
Determine the optimal concentration: Perform a dose-response curve in your specific cell line or system to identify the lowest effective concentration that elicits the desired on-target effect with minimal off-target activity.
-
Consider the cellular context: The effects of this compound can be cell-type specific.
-
Include proper controls: Always include a vehicle control (e.g., DMSO) and consider using a structurally related inactive compound if available.
-
Verify target engagement: Confirm that this compound is inhibiting its intended target in your experimental system by measuring the phosphorylation of a downstream substrate like HSP27.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Unexpected Cell Viability/Cytotoxicity | Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins essential for cell survival. For example, some kinase inhibitors can interfere with microtubule dynamics.[2] | 1. Perform a dose-response curve: Determine the IC50 for cytotoxicity in your cell line and use concentrations well below this for your experiments. 2. Titrate the inhibitor concentration: Use the lowest effective concentration that inhibits MK2 activity (e.g., based on p-HSP27 levels). 3. Use orthogonal approaches: Confirm your findings using a different, structurally distinct MK2 inhibitor or a genetic approach like siRNA or CRISPR to validate that the phenotype is on-target. 4. Assess apoptosis markers: Use assays like Annexin V staining or caspase activity assays to determine if the observed decrease in viability is due to apoptosis. |
| Inconsistent or No Inhibition of Downstream Target (e.g., p-HSP27) | Compound inactivity: The compound may have degraded due to improper storage or handling. Suboptimal assay conditions: The concentration of the inhibitor, incubation time, or cell density may not be optimal. High ATP concentration (less likely for a non-ATP competitive inhibitor): While this compound is non-ATP competitive, extremely high intracellular ATP levels could potentially influence the kinase conformation and inhibitor binding. | 1. Verify compound integrity: Use a fresh stock of the inhibitor and protect it from light and repeated freeze-thaw cycles. 2. Optimize experimental parameters: Perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell type and stimulus. 3. Check cell health: Ensure cells are healthy and not overgrown, as this can affect signaling pathways. 4. Confirm pathway activation: Make sure the p38/MK2 pathway is being robustly activated by your chosen stimulus (e.g., LPS, anisomycin). |
| Observed Phenotype Does Not Match Expected MK2 Inhibition Effects | Off-target signaling: this compound may be modulating other signaling pathways. As MK2 is involved in multiple cellular pathways, compensation by parallel signaling networks, such as AKT/MYC or PI3K/AKT, may occur.[1] Cellular context-specific effects: The function of MK2 and the consequences of its inhibition can vary significantly between different cell types. | 1. Perform a kinase selectivity screen: If feasible, profile this compound against a panel of kinases to identify potential off-targets. 2. Use chemical proteomics: Employ techniques like affinity-based protein profiling to identify non-kinase off-targets. 3. Validate with orthogonal methods: Use genetic knockdown or knockout of MK2 to confirm that the observed phenotype is a direct result of MK2 inhibition. 4. Investigate related pathways: Use pathway analysis tools or western blotting for key proteins in related signaling cascades (e.g., AKT, ERK, JNK) to check for compensatory activation. |
Data on Off-Target Effects
| Assay Type | General Findings for MK2 Inhibitors | Recommendations for this compound Users |
| Kinase Selectivity Profiling | ATP-competitive MK2 inhibitors often show cross-reactivity with other kinases that have structurally similar ATP-binding pockets, such as MK3, MK5, PKA, and CDK2.[3] Non-ATP competitive inhibitors like this compound are generally expected to be more selective. | It is highly recommended to perform or commission a kinase selectivity screen to determine the specific off-target profile of this compound at the concentrations used in your experiments. |
| Chemical Proteomics | This technique can identify both kinase and non-kinase off-targets by assessing the binding of the inhibitor to a wide range of cellular proteins. | If unexpected phenotypes are observed, chemical proteomics can be a powerful tool to identify the molecular basis of these off-target effects. |
Key Experimental Protocols
In Vitro Kinase Assay to Confirm this compound Potency
This protocol is a general guideline for assessing the inhibitory activity of this compound against recombinant MK2 enzyme.
Materials:
-
Recombinant active MK2 enzyme
-
MK2-specific substrate peptide (e.g., a peptide derived from HSP27)
-
ATP (γ-32P-ATP for radiometric assay or cold ATP for luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiometric assay, or ADP-Glo™ Kinase Assay kit)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add the recombinant MK2 enzyme to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Quantify the amount of phosphorylated substrate using the chosen detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a method to verify that this compound binds to MK2 in a cellular context.
Materials:
-
Cells of interest
-
This compound
-
Vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot reagents (primary antibody against MK2, secondary antibody, etc.)
Procedure:
-
Treat cultured cells with this compound or vehicle control at the desired concentration and for the desired time.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
Analyze the amount of soluble MK2 in the supernatant by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Signaling Pathways and Workflows
p38/MK2 Signaling Pathway
The p38/MK2 signaling pathway is a crucial regulator of cellular responses to stress and inflammation.
Caption: The p38/MK2 signaling pathway is activated by various stimuli, leading to the phosphorylation and activation of downstream targets that regulate inflammation, cell cycle, and cytoskeletal dynamics. This compound directly inhibits MK2 activity.
Experimental Workflow for Investigating Off-Target Effects
A systematic approach is crucial to identify and validate potential off-target effects of this compound.
Caption: A logical workflow to determine if an unexpected phenotype observed with this compound is due to on-target or off-target effects.
References
- 1. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts To Lead Small Molecule Inhibitors to Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
MK2-IN-1 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using the MK2 inhibitor, MK2-IN-1.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of this compound between two different batches. What could be the underlying cause?
A1: Batch-to-batch variability in the observed potency of small molecule inhibitors like this compound can stem from several factors. Before assuming inherent differences in the compound, it is crucial to evaluate experimental parameters. Potential causes include:
-
Compound Solubility: this compound has poor solubility in aqueous solutions and can be insoluble in DMSO that has absorbed moisture.[1] Ensure you are using fresh, anhydrous DMSO for stock solutions. If the compound is not fully dissolved, its effective concentration in the assay will be lower than expected, leading to a higher apparent IC50.
-
Storage and Handling: Improper storage of this compound, such as exposure to light or moisture, can lead to degradation of the compound. It is recommended to store the compound as a powder at -20°C and to aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Assay Conditions: Minor variations in assay conditions between experiments can significantly impact the calculated IC50. Ensure that parameters such as enzyme concentration, substrate concentration, ATP concentration (for competitive inhibitors, though this compound is non-ATP competitive), and incubation times are consistent.
-
Purity of the Compound: While reputable suppliers provide a certificate of analysis with purity data, variations can still occur. If you have access to analytical instrumentation, you can verify the purity and identity of each batch.
Q2: Our experimental results with this compound are inconsistent, even within the same batch. What are some common sources of experimental variability?
A2: Inconsistent results using the same batch of this compound often point to issues with experimental technique or reagents. Consider the following:
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the inhibitor. Small errors in volume at high concentrations can lead to large fold-differences at lower concentrations.
-
Cell-Based Assay Variability: If you are using a cell-based assay, factors such as cell passage number, cell density at the time of treatment, and serum concentration in the media can all influence the cellular response to the inhibitor.
-
Reagent Stability: Ensure that all reagents, including the kinase, substrate, and detection reagents, are within their expiration dates and have been stored correctly.
-
Edge Effects in Plate-Based Assays: In 96- or 384-well plates, wells on the outer edges can be prone to evaporation, leading to increased concentrations of reagents and affecting results. It is good practice to not use the outer wells for critical measurements or to ensure proper humidification during incubation.
Q3: We are not observing the expected decrease in the phosphorylation of HSP27 (a downstream target of MK2) after treating cells with this compound. What should we troubleshoot?
A3: If you do not see a decrease in phosphorylated HSP27 (pHSP27), a known downstream target of MK2, consider the following troubleshooting steps:
-
Confirmation of Pathway Activation: First, confirm that the p38/MK2 pathway is activated in your cellular model under the conditions of your experiment. You should have a positive control where the pathway is stimulated (e.g., with anisomycin, IL-1, or TNFα) to induce robust phosphorylation of HSP27.
-
Inhibitor Concentration and Incubation Time: You may need to optimize the concentration of this compound and the incubation time. Refer to published literature for typical effective concentrations and treatment durations for your cell type. An EC50 of 0.35 µM for pHSP27 has been reported.[2][3]
-
Cell Permeability: While this compound is cell-permeable, its efficiency can vary between cell lines.
-
Antibody Quality for Western Blotting: Ensure that the antibody you are using to detect pHSP27 is specific and sensitive. It is advisable to run a positive and negative control to validate the antibody's performance.
-
Lysis Buffer Composition: When preparing cell lysates for Western blotting, it is critical to use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of your target protein.
Troubleshooting Batch-to-Batch Variability: A Data-Driven Approach
When encountering variability between batches of this compound, a systematic approach to data collection and analysis is essential. The following table provides an example of how to organize your findings to identify the source of the discrepancy.
| Parameter | Batch A | Batch B | Published Value | Potential Cause of Discrepancy |
| Purity (from CoA) | 99.5% | 98.9% | >98% | Minor variations in purity are unlikely to cause significant differences in potency. |
| Appearance | White crystalline solid | White crystalline solid | Not specified | No obvious differences. |
| Solubility in DMSO | Dissolves completely at 10 mM | Forms a slight precipitate at 10 mM | Insoluble in moist DMSO[1] | Batch B may have lower solubility, or the DMSO used for Batch B may have absorbed moisture. This would lead to a lower effective concentration. |
| In Vitro Kinase Assay IC50 | 0.12 µM | 0.55 µM | 0.11 µM[1][2][3] | The higher IC50 for Batch B could be due to its lower solubility or potential degradation. |
| Cell-Based pHSP27 EC50 | 0.38 µM | 1.2 µM | 0.35 µM[2][3] | The discrepancy in the cell-based assay is consistent with the in vitro kinase assay, suggesting an issue with the effective concentration of Batch B. |
Experimental Protocols
Western Blot for Phospho-HSP27 (Ser82)
This protocol describes the immunodetection of HSP27 phosphorylated at Serine 82, a downstream target of MK2, in adherent cells.
Materials:
-
Cell culture plates
-
This compound (dissolved in anhydrous DMSO)
-
Pathway activator (e.g., Anisomycin)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (2x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-HSP27 (Ser82)
-
Primary antibody against total HSP27 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with the desired concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the p38/MK2 pathway by adding a suitable activator (e.g., 10 µg/mL anisomycin for 30 minutes). Include a non-stimulated control.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-HSP27 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total HSP27 or a loading control to ensure equal protein loading.
-
In Vitro MK2 Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to determine the IC50 of this compound.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., recombinant HSP27 protein or a specific peptide substrate)
-
Kinase assay buffer
-
ATP
-
This compound (serial dilutions in anhydrous DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 384-well plates
-
Plate reader for luminescence
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of this compound in anhydrous DMSO. Then, dilute these in kinase assay buffer to the final desired concentrations.
-
Prepare a solution of MK2 enzyme in kinase assay buffer.
-
Prepare a solution of the HSP27 substrate and ATP in kinase assay buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add:
-
1 µL of this compound dilution or vehicle (DMSO).
-
2 µL of MK2 enzyme solution.
-
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of the HSP27 substrate/ATP mixture.
-
Incubate for 1 hour at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent that terminates the kinase reaction and depletes the remaining ATP, followed by the addition of a kinase detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: The p38/MK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Interpreting unexpected results with MK2-IN-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MK2-IN-1, a potent and selective MAPKAPK2 (MK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of MAPKAPK2 (MK2) with a non-ATP competitive binding mode.[1] It functions downstream of the p38 MAPK signaling pathway. This pathway is a key regulator of cellular responses to stress and inflammation.[2][3][4][5] Upon activation by stressors like UV radiation, inflammatory cytokines, or osmotic shock, p38 MAPK phosphorylates and activates MK2.[2][3][6] Activated MK2 then phosphorylates its own downstream substrates, such as HSP27, which are involved in processes like cell migration, cell cycle regulation, and apoptosis.[2][6][7] this compound specifically inhibits the catalytic activity of MK2, thereby preventing the phosphorylation of these downstream targets.
Q2: What are the typical IC50 and EC50 values for this compound?
The inhibitory potency of this compound has been characterized in biochemical and cell-based assays. It's important to note that these values can vary depending on the specific cell line and experimental conditions.[8][9]
| Parameter | Value | Target/Assay |
| IC50 | 0.11 µM | MK2 (biochemical assay)[1][10] |
| EC50 | 0.35 µM | phospho-HSP27 (cell-based assay)[1][10] |
Q3: What are the known downstream effects of this compound?
The primary downstream effect of this compound is the inhibition of phosphorylation of MK2 substrates. One of the most well-characterized substrates is Heat Shock Protein 27 (HSP27).[2][6][11] Inhibition of MK2 by this compound leads to a decrease in phosphorylated HSP27 (p-HSP27).[1][10] Additionally, studies have shown that this compound can impair the phosphorylation of serine residues in the Tfcp2l1 protein, leading to an increase in its protein level without affecting its transcript level.[10]
Q4: Are there known off-target effects for this compound?
While this compound is designed to be a selective inhibitor, like many kinase inhibitors, it may exhibit off-target activities, especially at higher concentrations.[6] It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and potential off-target effects. Some studies on similar compounds have shown that cytotoxic effects can be independent of MK2 inhibition.
Troubleshooting Guide
This guide addresses common unexpected results encountered during experiments with this compound.
Problem 1: No effect or reduced potency of this compound is observed.
| Possible Cause | Recommended Action |
| Compound Instability/Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions and working dilutions for each experiment. |
| Solubility Issues | This compound hydrochloride is noted to be insoluble in DMSO.[12] Ensure the correct solvent is used for dissolution as per the manufacturer's data sheet. Poor solubility can lead to a lower effective concentration. |
| Cell Line Specific Differences | The IC50 and EC50 values can vary significantly between different cell lines due to variations in protein expression, pathway activation, and compensatory mechanisms.[8][9] It is advisable to determine the optimal concentration of this compound for your specific cell line with a dose-response experiment. |
| Incorrect Timing of Treatment | The activation of the p38/MK2 pathway can be transient. Optimize the timing of this compound treatment relative to the stimulus to ensure the inhibitor is present when the pathway is active. |
| Inactive p38/MK2 Pathway | Confirm that the p38/MK2 pathway is activated in your experimental system by your chosen stimulus. This can be verified by checking the phosphorylation status of p38 and MK2 via Western blot. |
Problem 2: Unexpected increase in the phosphorylation of a downstream target (e.g., p-HSP27).
| Possible Cause | Recommended Action |
| Paradoxical Pathway Activation | In some instances, kinase inhibitors can lead to a paradoxical activation of the signaling pathway they are meant to inhibit.[13] This can be due to feedback loops or the disruption of protein complexes. Investigate earlier time points after treatment to see if there is an initial inhibition followed by a rebound activation. |
| Activation of Compensatory Pathways | Inhibition of one signaling pathway can sometimes lead to the activation of parallel or compensatory pathways that may also phosphorylate the same downstream target.[14] Use inhibitors for other related kinases (e.g., other MAPKs) to investigate this possibility. |
| Off-target Effects | At higher concentrations, this compound might inhibit other kinases or phosphatases, leading to a net increase in the phosphorylation of your target. Perform a dose-response experiment to see if the effect is concentration-dependent. |
Problem 3: Unexpected effects on cell viability, proliferation, or apoptosis.
| Possible Cause | Recommended Action |
| Cell-type Dependent Response | The role of the p38/MK2 pathway in cell survival is context-dependent.[15][16][17] In some cells, its inhibition might promote apoptosis, while in others it might have no effect or even be protective. It is important to characterize the specific role of this pathway in your cell line. |
| Off-target Cytotoxicity | The observed effects on cell viability may be due to off-target effects of the compound, especially at higher concentrations.[6] To confirm that the effect is mediated by MK2, consider using a secondary, structurally different MK2 inhibitor or using genetic approaches like siRNA to validate your findings. |
| Confounding Effects of the Stimulus | The stimulus used to activate the p38/MK2 pathway might independently affect cell viability. Include appropriate controls with the stimulus alone to differentiate its effects from those of this compound. |
Experimental Protocols
1. Western Blot Analysis of p-HSP27 Levels
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of its downstream target, HSP27.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anisomycin, UV, IL-1β) to activate the p38/MK2 pathway for a predetermined optimal time.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-HSP27 (e.g., Ser82) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Probe with a primary antibody against total HSP27 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
2. Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment:
-
Treat cells with a serial dilution of this compound (e.g., 0.1 to 50 µM) or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
Caption: The p38 MAPK/MK2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. biorxiv.org [biorxiv.org]
- 15. Kinases that Control the Cell Cycle in Response to DNA Damage: Chk1, Chk2, and MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
How to control for MK2-IN-1 off-target activity
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and frequently asked questions regarding the use of MK2-IN-1, with a specific focus on identifying and controlling for its off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective, non-ATP competitive inhibitor of MAPK-activated protein kinase 2 (MK2).[1][2] MK2 is a key downstream substrate of p38 MAPK and plays a crucial role in cellular processes such as inflammation, cell migration, and stress response.[3][4][5] It regulates the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating mRNA stability.[6][7]
Q2: Why is controlling for off-target activity important when using this compound?
Q3: What are the known potency and selectivity metrics for this compound?
This compound demonstrates high potency for its primary target. The following table summarizes key quantitative data for this compound and a structurally distinct alternative, MK2-IN-3, for comparison.
| Compound | Target | Assay Type | IC50 / EC50 | Reference |
| This compound | MK2 | Biochemical (IMAP) | 0.11 µM (IC50) | [2][11] |
| This compound | Phospho-HSP27 | Cellular | 0.35 µM (EC50) | [11][12] |
| MK2-IN-3 | MK2 | Biochemical | 8.5 nM (IC50) | [12] |
| MK2-IN-3 | MK3 | Biochemical | 0.21 µM (IC50) | [12] |
| MK2-IN-3 | MK5 | Biochemical | 0.081 µM (IC50) | [12] |
| MK2-IN-3 | ERK2 | Biochemical | 3.44 µM (IC50) | [12] |
| MK2-IN-3 | p38α | Biochemical | >100 µM (IC50) | [12] |
Troubleshooting Guide: Is My Phenotype On-Target?
If you observe an unexpected or unclear phenotype after treating cells with this compound, it is crucial to determine if the effect is due to the inhibition of MK2 or an off-target activity. Follow this workflow to dissect the observed effects.
Key Experimental Protocols
Dose-Response Analysis for On-Target vs. Off-Target Effects
Objective: To determine if the concentration of this compound required to produce the biological phenotype of interest matches the concentration required to inhibit MK2 activity in the cell.
Methodology:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of this compound, typically ranging from 100 µM down to 1 nM, plus a vehicle control (e.g., DMSO).
-
Treatment: Treat cells with the diluted inhibitor for a predetermined time (e.g., 1-2 hours for signaling studies).
-
Stimulation: Add a known activator of the p38/MK2 pathway (e.g., TNF-α, IL-1β, or anisomycin) to all wells except for the unstimulated control.[13] Incubate for a short period (e.g., 15-30 minutes).
-
Lysis & Analysis:
-
For On-Target Activity: Lyse one set of parallel plates and perform a Western blot to measure the phosphorylation of HSP27 (a direct MK2 substrate) at Ser82.[11][12]
-
For Phenotypic Effect: On a second set of plates, perform the assay that measures your biological phenotype (e.g., cell migration assay, cytokine ELISA).
-
-
Data Analysis:
-
Quantify the Western blot bands and the results from your phenotypic assay.
-
Plot the data as percent inhibition versus log[inhibitor concentration].
-
Calculate the EC50 for both p-HSP27 inhibition and the biological phenotype. A close correlation between the two EC50 values suggests the phenotype is on-target.
-
Genetic Knockdown of MK2 using siRNA
Objective: To determine if reducing the expression of the target protein (MK2) replicates the phenotype observed with this compound.
Methodology:
-
Reagent Preparation: Resuspend siRNA targeting MK2 and a non-targeting (scramble) control siRNA according to the manufacturer's instructions.
-
Transfection:
-
Plate cells so they will be 50-70% confluent at the time of transfection.
-
Prepare transfection complexes by diluting siRNA and a suitable transfection reagent (e.g., Lipofectamine) in serum-free media.
-
Incubate for 20 minutes at room temperature, then add the complexes to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.
-
Verification of Knockdown: Harvest a subset of cells from each condition (untreated, scramble siRNA, MK2 siRNA) and perform a Western blot or qPCR to confirm the specific reduction of MK2 protein or mRNA levels.
-
Phenotypic Assay:
-
With Inhibitor: Treat the remaining scramble siRNA and MK2 siRNA-transfected cells with this compound or a vehicle control.
-
Without Inhibitor: Compare the phenotype of the MK2 knockdown cells directly to the scramble control.
-
-
Data Analysis: If the phenotype observed in the MK2 siRNA-treated cells is identical to that seen in cells treated with this compound (and different from the scramble control), this provides strong evidence that the effect is on-target.
Kinase Selectivity Profiling
Objective: To identify which other kinases, if any, are inhibited by this compound at a given concentration.
Methodology: This experiment is typically performed as a service by specialized companies.
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Screening: The compound is screened against a large panel of purified kinases (e.g., >400 kinases from across the human kinome).[14]
-
Assay Format: Assays are typically biochemical, measuring the ability of the inhibitor to block the phosphorylation of a substrate by each kinase, often at a fixed ATP concentration.[10]
-
Data Reporting: Results are usually reported as percent inhibition at one or two fixed concentrations of the compound (e.g., 1 µM and 10 µM). Hits (kinases inhibited above a certain threshold, e.g., >80%) can be followed up with full IC50 determinations.
-
Interpretation: The results will provide a "selectivity score" and reveal potential off-targets that could be responsible for confounding biological effects.[14][15]
Signaling Pathway and Logic Diagrams
Understanding the context of MK2 signaling is essential for designing and interpreting experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com [coagulation-factor-ii-thrombin-b-chain-fragment-homo-sapiens.com]
- 15. reactionbiology.com [reactionbiology.com]
MK2-IN-1 degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MK2-IN-1, a potent and selective MAPKAPK2 (MK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: It is recommended to dissolve this compound in high-quality, anhydrous DMSO to prepare a stock solution. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle or a properly stored aliquot to ensure maximal solubility. For the hydrochloride salt of this compound, water can also be used as a solvent.[1][2] If you observe any precipitation, gentle warming and/or sonication can aid in dissolution.[1]
Q2: How should I store the solid compound and my stock solutions?
A2: Proper storage is critical to maintain the stability and activity of this compound. For long-term storage, the solid powder should be kept at -20°C.[3][4] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3][4][5] To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[2][5]
Q3: I am seeing unexpected or off-target effects in my experiment. What could be the cause?
A3: While this compound is a selective inhibitor, it is essential to consider potential off-target effects, especially at high concentrations. One possibility is that the observed phenotype is not directly related to MK2 inhibition. For instance, another compound initially identified as an MK2 inhibitor, CMPD1, was later found to exert its cytotoxic effects by targeting tubulin polymerization rather than MK2.[6] It is crucial to include appropriate controls, such as multiple inhibitors with different scaffolds or genetic knockdown of the target, to validate that the observed effects are due to MK2 inhibition.
Q4: My this compound solution appears to have precipitated after thawing. Is it still usable?
A4: Precipitation upon thawing can occur, especially with concentrated stock solutions. You can try to redissolve the compound by gently warming the vial to 37°C and vortexing or sonicating the solution.[5] If the precipitate does not fully dissolve, it may indicate degradation or saturation, and it is advisable to prepare a fresh stock solution.
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent, selective, and non-ATP competitive inhibitor of MAPKAPK2 (MK2).[2][4] It binds to MK2 and prevents its activation by p38 MAPK. This, in turn, inhibits the phosphorylation of downstream MK2 substrates, such as HSP27.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency in cell-based assays.
-
Possible Cause 1: Degradation of this compound.
-
Solution: Ensure that the solid compound and stock solutions have been stored correctly according to the recommended conditions (see storage table below). Avoid multiple freeze-thaw cycles by preparing single-use aliquots. If degradation is suspected, use a fresh vial of the compound.
-
-
Possible Cause 2: Suboptimal concentration.
-
Possible Cause 3: Issues with cell culture conditions.
-
Solution: Ensure that the cell culture is healthy and free from contamination. Variations in cell density, passage number, and serum concentration can all impact experimental outcomes.
-
Issue 2: Difficulty dissolving this compound.
-
Possible Cause 1: Use of old or hydrated DMSO.
-
Possible Cause 2: Incorrect solvent for the specific salt form.
-
Possible Cause 3: Concentration is too high.
Data and Protocols
Storage and Stability Data
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | [3] |
| 4°C | 2 years | [3] | |
| In Solvent (DMSO) | -80°C | 6 months | [3][4][5] |
| -20°C | 1 month | [2][3] | |
| In Solvent (Hydrochloride in H2O/DMSO) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Solubility Data
| Compound Form | Solvent | Solubility | Citations |
| This compound | DMSO | Soluble | [5] |
| This compound Hydrochloride | H₂O | ≥ 100 mg/mL | [1] |
| DMSO | 100 mg/mL (requires sonication) | [1] | |
| Ethanol | 100 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of fresh, anhydrous DMSO (or water for the hydrochloride salt) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial for 30 seconds to 1 minute to dissolve the compound. If necessary, use a sonicator or warm the solution to 37°C to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Western Blot Analysis of HSP27 Phosphorylation
This protocol provides a method to assess the inhibitory activity of this compound by measuring the phosphorylation of its downstream target, HSP27.
-
Cell Seeding: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Induce the p38/MK2 pathway by treating the cells with a known activator, such as anisomycin, UV radiation, or an inflammatory cytokine (e.g., TNFα), for the appropriate duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
-
Analysis: Quantify the band intensities for phospho-HSP27 and total HSP27. A reduction in the ratio of phospho-HSP27 to total HSP27 in the this compound treated samples compared to the stimulated control indicates successful inhibition of MK2.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. glpbio.com [glpbio.com]
- 6. Cytotoxic activity of the MK2 inhibitor CMPD1 in glioblastoma cells is independent of MK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of MK2 Inhibitors: MK2-IN-1 and PF-3644022
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision. This guide provides an objective comparison of two prominent MAPK-activated protein kinase 2 (MK2) inhibitors, MK2-IN-1 and PF-3644022, supported by experimental data to aid in this process.
Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a downstream substrate of p38 MAPK and is involved in the regulation of synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-6 (IL-6).[1][2] Consequently, MK2 has emerged as a promising therapeutic target for inflammatory diseases. This guide delves into a detailed comparison of two widely used small molecule inhibitors of MK2: this compound, a non-ATP competitive inhibitor, and PF-3644022, an ATP-competitive inhibitor.
At a Glance: Key Quantitative Data
To facilitate a direct comparison, the following tables summarize the key quantitative data for both inhibitors.
| Parameter | This compound | PF-3644022 | Reference |
| Binding Mode | Non-ATP Competitive | ATP-Competitive | [3][4] |
| MK2 IC50 | 110 nM | 5.2 nM | [5][6] |
| MK2 Ki | Not Reported | 3 nM | [4] |
| Cellular EC50 (pHSP27) | 350 nM | Not Directly Reported | [7] |
| Cellular IC50 (TNFα) | Not Reported | 160 nM (U937 cells) | [4] |
| Cellular IC50 (IL-6) | Not Reported | 10.3 µM (Human Whole Blood) | [4] |
Table 1: Potency and Mechanism of Action. This table highlights the fundamental differences in how each inhibitor interacts with the MK2 enzyme and their respective potencies.
| Kinase | This compound (% inhibition at 10 µM) | PF-3644022 (IC50) | Reference |
| MK3 | Not Reported | 53 nM | [6] |
| PRAK | Not Reported | 5.0 nM | [6] |
| MNK2 | Not Reported | 148 nM | [6] |
| CK1γ3 | >50% | Not Reported | [5] |
| Other Kinases | Profiled against 150 kinases, only CK1γ3 significantly inhibited | Profiled against 200 kinases, with good selectivity | [4][5] |
Table 2: Kinase Selectivity Profile. This table provides an overview of the selectivity of each inhibitor against other kinases, a critical factor in minimizing off-target effects.
Unraveling the Mechanism: The p38/MK2 Signaling Pathway
Both this compound and PF-3644022 target the same signaling cascade, which is initiated by extracellular stressors and inflammatory stimuli. The simplified diagram below illustrates the core components of the p38/MK2 pathway and the points of intervention for these inhibitors.
Figure 1: p38/MK2 Signaling Pathway. This diagram illustrates the activation cascade from extracellular stimuli to the downstream effects of MK2, and the inhibitory action of this compound and PF-3644022.
A Look at the Bench: Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, this section outlines the typical experimental protocols employed in the characterization of MK2 inhibitors.
In Vitro Kinase Inhibition Assay
A common method to determine the potency of a kinase inhibitor is through an in vitro kinase assay. The following workflow is representative of such an experiment.
Figure 2: In Vitro Kinase Assay Workflow. A generalized workflow for determining the IC50 value of an MK2 inhibitor.
A specific protocol for PF-3644022 involves using a Caliper LabChip 3000 to measure the phosphorylation of a fluorescently labeled HSP27 peptide by recombinant MK2. The reaction is typically carried out in a buffer containing 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% BSA, and 0.0005% Tween 20 at pH 7.5.
Cellular Assays: Measuring Inhibition of Downstream Events
The efficacy of an inhibitor within a cellular context is crucial. This is often assessed by measuring the inhibition of downstream targets of MK2.
1. Inhibition of HSP27 Phosphorylation:
-
Cell Line: Human monocytic cell lines like U937 or primary cells are commonly used.
-
Stimulation: Cells are pre-treated with the inhibitor for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Detection: The levels of phosphorylated HSP27 (at Ser82) are measured using techniques such as Western blotting or ELISA with phospho-specific antibodies. The total HSP27 levels are also measured for normalization.
2. Inhibition of Pro-inflammatory Cytokine Production (TNFα and IL-6):
-
Cell Line: Similar to the HSP27 assay, U937 cells or human peripheral blood mononuclear cells (PBMCs) are often employed.
-
Stimulation: After pre-incubation with the inhibitor, cells are stimulated with LPS.
-
Detection: The concentration of secreted TNFα and IL-6 in the cell culture supernatant is quantified using ELISA kits.
Discussion and Conclusion
Both this compound and PF-3644022 are valuable tools for studying the role of MK2 in various biological processes. The primary distinction lies in their mechanism of action. PF-3644022, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of MK2, a common feature among kinases, which can sometimes lead to off-target effects.[4] In contrast, this compound's non-ATP competitive binding mode offers the potential for higher selectivity as it targets a less conserved allosteric site.[3][5]
From the available data, PF-3644022 exhibits greater potency in in vitro kinase assays with a lower IC50 value.[6] However, the cellular efficacy of both inhibitors is influenced by factors such as cell permeability and intracellular ATP concentrations. The choice between these two inhibitors will ultimately depend on the specific experimental goals. For studies requiring high potency and where potential off-target effects can be carefully controlled for, PF-3644022 may be the preferred choice. For investigations where exquisite selectivity is paramount to avoid confounding results from off-target kinase inhibition, the non-ATP competitive nature of this compound makes it a compelling alternative.
Researchers are encouraged to consider the specific context of their experiments, including the cell types used and the endpoints being measured, when selecting an MK2 inhibitor. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their cellular activities and selectivity profiles.
References
- 1. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. differential-effect-of-p38-and-mk2-kinase-inhibitors-on-the-inflammatory-and-toxicity-biomarkers-in-vitro - Ask this paper | Bohrium [bohrium.com]
A Head-to-Head Comparison of MK2-IN-1 and CMPD1 Specificity for Preclinical Research
For researchers, scientists, and drug development professionals, the selection of a specific and well-characterized chemical probe is paramount to the success and reproducibility of experimental findings. This guide provides an objective comparison of two commonly used inhibitors of the p38/MK2 signaling pathway: MK2-IN-1 and CMPD1. We present a detailed analysis of their specificity, supported by experimental data, to aid in the selection of the most appropriate tool compound for your research needs.
The p38 MAPK/MK2 signaling cascade is a critical regulator of inflammatory responses, making it an attractive target for therapeutic intervention in a variety of diseases. Both this compound and CMPD1 have been utilized to probe the function of this pathway; however, their specificity profiles differ significantly, which can have profound implications for the interpretation of experimental results.
Summary of Inhibitor Specificity
| Feature | This compound | CMPD1 |
| Primary Target | Mitogen-activated protein kinase-activated protein kinase 2 (MK2) | p38α-mediated MK2 phosphorylation |
| Binding Mode | Non-ATP competitive | Non-ATP competitive |
| Potency (MK2) | IC50: 0.11 µM[1] | Apparent Ki: 330 nM[2] |
| Cellular Potency (p-HSP27) | EC50: 0.35 µM[1] | Not reported |
| Known Off-Target(s) | CK1γ3 (>50% inhibition at 10 µM)[3] | Tubulin polymerization inhibitor [2][4] |
| Selectivity Profile | Highly selective across a panel of 150 kinases[3] | Dual-target inhibitor with significant off-target effects independent of MK2[2][4] |
Key Differences in Specificity and Mechanism of Action
This compound is a potent and highly selective inhibitor of MK2.[1] It operates via a non-ATP competitive binding mode, which can offer advantages in cellular assays where ATP concentrations are high.[5] Critically, when profiled against a broad panel of 150 protein kinases, this compound demonstrated remarkable selectivity, with only Casein Kinase 1 gamma 3 (CK1γ3) showing significant inhibition at a high concentration (10 µM).[3] This high degree of selectivity makes this compound an excellent pharmacological tool for specifically interrogating the biological functions of MK2.[3]
CMPD1 , on the other hand, presents a more complex pharmacological profile. While it was initially identified as a non-ATP-competitive inhibitor of p38α-mediated MK2 phosphorylation, subsequent studies have revealed a significant off-target activity.[2] CMPD1 is a potent inhibitor of tubulin polymerization, and its cytotoxic effects in cancer cell lines have been shown to be independent of its action on the MK2 pathway.[2][4] This dual-target nature of CMPD1 complicates the interpretation of data from cellular and in vivo experiments, as observed phenotypes may be attributable to its effects on the cytoskeleton rather than, or in addition to, its inhibition of MK2 signaling.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the context of these inhibitors, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Caption: p38/MK2 Signaling Pathway and Inhibitor Targets.
Caption: Workflow for assessing inhibitor specificity.
Experimental Protocols
In Vitro Kinase Assay for MK2 Activity
Objective: To determine the direct inhibitory effect of a compound on MK2 kinase activity.
Materials:
-
Recombinant active MK2 enzyme
-
MK2 substrate (e.g., HSP27 peptide)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Test compounds (this compound, CMPD1)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, recombinant MK2 enzyme, and the MK2 substrate.
-
Add the diluted test compounds to the appropriate wells. Include a DMSO-only control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP or the generated ADP according to the detection reagent manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Tubulin Polymerization Assay
Objective: To assess the effect of a compound on the in vitro polymerization of tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol (as a polymerization enhancer)
-
Test compounds (this compound, CMPD1)
-
Positive control (e.g., paclitaxel for stabilization, vinblastine for destabilization)
-
96-well plates suitable for fluorescence or absorbance reading
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm or fluorescence.
Procedure:
-
Prepare serial dilutions of the test compounds, positive controls, and a DMSO vehicle control.
-
On ice, add tubulin polymerization buffer, GTP, and glycerol to the wells of a pre-chilled 96-well plate.
-
Add the diluted compounds to the respective wells.
-
Add the purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm or fluorescence over time (e.g., every minute for 60 minutes). An increase in absorbance/fluorescence indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.
Western Blot for Phospho-HSP27 in Cultured Cells
Objective: To determine the cellular potency of an inhibitor by measuring the phosphorylation of a downstream MK2 substrate.
Materials:
-
Cell line known to express the p38/MK2 pathway (e.g., U937, THP-1)
-
Cell culture medium and supplements
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
Test compounds (this compound, CMPD1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-HSP27 (Ser82), anti-HSP27, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere or grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with a pro-inflammatory agent like LPS to activate the p38/MK2 pathway.
-
After the desired stimulation time, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody against phospho-HSP27 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total HSP27 and a loading control (e.g., β-actin) to normalize the data.
-
Quantify the band intensities to determine the dose-dependent inhibition of HSP27 phosphorylation and calculate the EC50 value.
Conclusion and Recommendations
The choice between this compound and CMPD1 should be guided by the specific research question and the need for target specificity.
-
For studies aiming to specifically elucidate the role of MK2 in a biological process, this compound is the superior choice. Its high selectivity, as demonstrated by broad kinase profiling, minimizes the risk of confounding off-target effects, leading to more reliable and interpretable data.[3]
-
The use of CMPD1 as a selective MK2 inhibitor in cellular or in vivo models should be approached with extreme caution. Its well-documented activity as a tubulin polymerization inhibitor means that observed phenotypes cannot be solely attributed to the inhibition of the p38/MK2 pathway.[2][4] If CMPD1 is used, it is imperative to include appropriate controls to dissect the effects of MK2 inhibition from those of microtubule disruption. Such controls could include comparing its effects to those of a highly selective MK2 inhibitor like this compound or a specific tubulin-destabilizing agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Mitogen-activated Protein Kinase-activated Protein Kinase 2 (MAPKAPK2, MK2): Medicinal Chemistry Efforts to Lead Small Molecule Inhibitors to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of MK2-IN-1: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of the potent and selective MAPKAPK2 (MK2) inhibitor, MK2-IN-1, fostering a culture of safety and responsible chemical management.
Key Chemical and Safety Data
While specific disposal instructions for this compound are not extensively detailed in publicly available literature, a summary of its known chemical properties and general safety precautions can inform a safe disposal plan. As with all chemical products, it is crucial to avoid contact and wash thoroughly after handling.[1]
| Property | Information | Source |
| Chemical Name | This compound | [2][3] |
| CAS Number | 1314118-92-7 | [2][3] |
| Molecular Formula | C27H25ClN4O2 | [2] |
| Molecular Weight | 472.97 g/mol | [2] |
| Primary Hazard | Potent bioactive compound. Often dissolved in Dimethyl Sulfoxide (DMSO), a hazardous material. | [4] |
| Storage | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. | [2] |
Standard Disposal Protocol for this compound
The following protocol is a general guideline based on standard practices for disposing of hazardous chemical waste in a laboratory setting. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for compliance with local regulations.
Experimental Protocol: Chemical Waste Disposal
-
Segregation of Waste:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS office.
-
Collect all materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., pipette tips, vials), in a designated, compatible waste container.[5]
-
If the this compound is dissolved in a solvent such as DMSO, the waste should be treated as a hazardous solvent waste.[4]
-
-
Waste Container Requirements:
-
Use a waste container that is compatible with the chemical properties of this compound and any solvents used. For instance, acids should not be stored in metal cans.[5]
-
The container must be in good condition, with a secure, non-leaking screw-on cap.[5]
-
The container should be kept closed at all times except when waste is being added.[5]
-
-
Labeling of Waste:
-
Clearly label the waste container with its contents.[5] The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
If in solution, the name and concentration of the solvent (e.g., "in Dimethyl Sulfoxide").
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
-
-
Storage of Waste:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general lab traffic.
-
Ensure the storage area is cool, dry, and well-ventilated, away from direct sunlight and incompatible chemicals.[1]
-
-
Arranging for Disposal:
-
Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a pickup.
-
Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
